molecular formula C25H27F2N5O3S B10787571 GNE-4997

GNE-4997

Número de catálogo: B10787571
Peso molecular: 515.6 g/mol
Clave InChI: JNRFIKALOWSUBG-VJPJIRKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-4997 is a useful research compound. Its molecular formula is C25H27F2N5O3S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H27F2N5O3S

Peso molecular

515.6 g/mol

Nombre IUPAC

(4aR,5aR)-N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19?,20-,22?,24-/m1/s1

Clave InChI

JNRFIKALOWSUBG-VJPJIRKWSA-N

SMILES isomérico

C[C@@]12CC3=C(C[C@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6

SMILES canónico

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6

Origen del producto

United States

Foundational & Exploratory

GNE-4997 Mechanism of Action in T-Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of ITK's kinase activity. In T-cells, the engagement of the TCR with an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of Lck and ZAP-70, which in turn phosphorylate key adapter proteins like LAT and SLP-76. This forms a scaffold that recruits and activates downstream signaling molecules, including ITK.

Activated ITK then phosphorylates Phospholipase C-gamma 1 (PLC-γ1).[1] This phosphorylation is a crucial step that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Together, these events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which are essential for T-cell activation, proliferation, and cytokine secretion.[2]

This compound, by binding to the ATP-binding site of ITK, prevents the phosphorylation of its substrates, most notably PLC-γ1. This blockade disrupts the entire downstream signaling cascade, effectively dampening the T-cell response to TCR stimulation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
Biochemical Potency
ITK Ki0.09 nMBiochemical Assay[1][3]
Cellular Potency
PLC-γ1 Phosphorylation IC504 nMJurkat cells[1]
IL-2 Production IC50Not explicitly reported for this compound. For another selective ITK inhibitor, soquelitinib, the IC50 for IL-2 secretion in Jurkat cells was 136 nM.Jurkat cells[4]
IFN-γ Production IC50Not publicly available.
Kinase Selectivity
A detailed kinase selectivity panel for this compound is not publicly available. However, it is described as a "selective" ITK inhibitor.[1][3]

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling and the Role of ITK

The following diagram illustrates the central role of ITK in the TCR signaling pathway and the point of intervention for this compound.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation APC APC APC->TCR Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ITK ITK LAT_SLP76->ITK Recruitment & Activation ZAP70->LAT_SLP76 PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_release->Transcription_Factors Activation PKC->Transcription_Factors Activation Gene_Expression T-cell Activation Cytokine Production Transcription_Factors->Gene_Expression

TCR signaling pathway and this compound's point of inhibition.
Experimental Workflow: Measuring Inhibition of PLC-γ1 Phosphorylation

This diagram outlines the typical workflow to assess the inhibitory effect of this compound on TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.

PLCg1_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis jurkat Jurkat T-cells gne4997_treatment Incubate with this compound (dose-response) jurkat->gne4997_treatment tcr_stimulation Stimulate TCR (e.g., anti-CD3/CD28) gne4997_treatment->tcr_stimulation lysis Cell Lysis tcr_stimulation->lysis ip Immunoprecipitation (IP) with anti-PLC-γ1 Ab lysis->ip sds_page SDS-PAGE ip->sds_page western_blot Western Blot sds_page->western_blot probing Probe with anti-phospho-tyrosine Ab western_blot->probing detection Detection & Quantification probing->detection

Workflow for assessing PLC-γ1 phosphorylation inhibition.

Experimental Protocols

While the precise, detailed protocols from the original characterization of this compound are not fully available in the public domain, the following are representative methodologies for the key experiments cited.

In Vitro ITK Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory activity of this compound on the ITK enzyme.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • ITK substrate (e.g., a synthetic peptide)

  • This compound (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the ITK enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • The luminescent signal is measured using a plate reader. The data is then used to calculate the IC₅₀ value for this compound.

Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells (Cellular)

Objective: To measure the potency of this compound in inhibiting a key downstream event of ITK activation in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (in DMSO)

  • TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PLC-γ1 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes) at 37°C.

  • Immediately lyse the cells on ice.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate PLC-γ1 from the lysates by incubating with an anti-PLC-γ1 antibody overnight, followed by incubation with Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with an anti-phosphotyrosine antibody.

  • Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensities to determine the concentration-dependent inhibition of PLC-γ1 phosphorylation and calculate the IC₅₀.

T-Cell Cytokine Production Assay (e.g., IL-2)

Objective: To assess the functional consequence of ITK inhibition on T-cell effector function.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells

  • Cell culture medium

  • This compound (in DMSO)

  • TCR stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA and ionomycin)

  • ELISA kit for the desired cytokine (e.g., human IL-2)

  • 96-well cell culture plates

Procedure:

  • Plate the T-cells in a 96-well plate.

  • Add serial dilutions of this compound or vehicle to the wells and pre-incubate.

  • Add the stimulating agents to the wells to activate the T-cells.

  • Incubate the plate for 24-48 hours at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine (e.g., IL-2) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Plot the cytokine concentration against the this compound concentration to determine the IC₅₀ for the inhibition of cytokine production.

Conclusion

This compound is a highly potent and selective inhibitor of ITK that effectively blocks TCR signaling in T-cells. Its mechanism of action is centered on the inhibition of ITK-mediated phosphorylation of PLC-γ1, which consequently abrogates downstream signaling events, including calcium mobilization and the activation of key transcription factors. This leads to a reduction in T-cell activation and effector functions, such as cytokine production. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working with this compound and other ITK inhibitors. Further studies to delineate the full kinase selectivity profile and the impact on a broader range of T-cell subsets would provide an even more complete understanding of its therapeutic potential.

References

GNE-4997: A Potent and Selective ITK Inhibitor for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting ITK, this compound offers a powerful tool for investigating the role of T-cells in a variety of immunological processes and presents a potential therapeutic avenue for T-cell-mediated inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects in preclinical models.

Introduction to this compound and its Target: ITK

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the signal transduction cascade initiated by the T-cell receptor (TCR). Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is crucial for the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB. These signaling events are essential for T-cell activation, proliferation, differentiation, and cytokine production.

Given its central role in T-cell function, particularly in T helper 2 (Th2) cells, ITK has emerged as a promising therapeutic target for allergic and inflammatory conditions, such as asthma.[1][2] this compound was developed as a potent and selective inhibitor of ITK to explore the therapeutic potential of targeting this kinase.

Mechanism of Action

This compound exerts its function by binding to the ATP-binding pocket of ITK, thereby preventing the phosphorylation of its downstream targets. Specifically, this compound has been shown to inhibit the ITK-mediated phosphorylation of PLC-γ1. This blockade of PLC-γ1 activation disrupts the TCR signaling cascade, leading to a reduction in T-cell activation and effector functions.

dot

GNE_4997_Mechanism_of_Action cluster_tcr T-Cell Receptor Signaling TCR TCR Engagement ITK ITK TCR->ITK Activates PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates pPLCg1 pPLC-γ1 Downstream Downstream Signaling (Ca2+ flux, NFAT, NF-κB) pPLCg1->Downstream Activates Activation T-Cell Activation & Cytokine Release Downstream->Activation Leads to GNE4997 This compound GNE4997->ITK Inhibits

Caption: Mechanism of action of this compound in T-cell receptor signaling.

Quantitative Data

This compound has demonstrated high potency and selectivity for ITK in various in vitro assays. The key quantitative metrics are summarized in the table below.

ParameterValueDescriptionReference
Ki 0.09 nMInhibitory constant, a measure of the binding affinity of this compound to ITK.[2]
IC50 4 nMHalf-maximal inhibitory concentration for the inhibition of PLC-γ phosphorylation in Jurkat cells following TCR stimulation.[2]

Experimental Protocols

In Vitro ITK Inhibition Assay (Kinase Inhibition Constant - Ki)

The inhibitory activity of this compound against the ITK enzyme is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Enzyme: Recombinant human ITK.

  • Substrate: A synthetic peptide substrate for ITK.

  • Detection: The assay typically employs a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to quantify the level of substrate phosphorylation.

  • Procedure:

    • A dilution series of this compound is prepared.

    • Recombinant ITK enzyme is incubated with the various concentrations of this compound.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • After a defined incubation period, the reaction is stopped, and the level of phosphorylated substrate is measured.

    • The Ki value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Assay for PLC-γ1 Phosphorylation in Jurkat Cells

This assay assesses the ability of this compound to inhibit TCR-induced signaling in a cellular context.

  • Cell Line: Jurkat T-cells, a human T-lymphocyte cell line that endogenously expresses the TCR signaling components.

  • Stimulation: T-cell receptor stimulation is typically achieved using anti-CD3 antibodies.

  • Detection: The level of phosphorylated PLC-γ1 (pPLC-γ1) is measured by Western blotting or a quantitative immunoassay such as an ELISA or Meso Scale Discovery (MSD) assay.

  • Procedure:

    • Jurkat cells are pre-incubated with a dilution series of this compound.

    • The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.

    • After a short incubation period, the cells are lysed.

    • The cell lysates are analyzed for the levels of pPLC-γ1 and total PLC-γ1.

    • The IC50 value is determined by plotting the percentage of inhibition of pPLC-γ1 against the concentration of this compound and fitting the data to a four-parameter logistic equation.

dot

PLC_gamma_Assay_Workflow start Start jurkat Jurkat T-cells start->jurkat gne4997 Pre-incubate with This compound dilutions jurkat->gne4997 stimulate Stimulate with anti-CD3 antibody gne4997->stimulate lyse Lyse cells stimulate->lyse detect Detect pPLC-γ1 and total PLC-γ1 lyse->detect analyze Calculate IC50 detect->analyze end End analyze->end

Caption: Experimental workflow for the PLC-γ1 phosphorylation assay.

In Vivo Studies and Preclinical Findings

While specific in vivo efficacy data for this compound is not extensively published in the public domain, the foundational research on this class of inhibitors demonstrated pharmacodynamic modulation in vivo. Optimized analogues from the same series as this compound were shown to reduce the production of IL-2 and IL-13 in mice following oral or intraperitoneal administration. This suggests that these compounds, including by extension this compound, can effectively engage the ITK target in a whole-animal setting and modulate T-cell-mediated cytokine release.

The preclinical development of ITK inhibitors is often evaluated in animal models of allergic asthma. In such models, ITK knockout mice have been shown to exhibit reduced lung inflammation, eosinophil infiltration, and mucus production following an allergen challenge.[2] These findings provide a strong rationale for the therapeutic potential of ITK inhibitors like this compound in asthma and other Th2-driven diseases.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of T-cell biology. Its high potency and selectivity for ITK allow for precise interrogation of the TCR signaling pathway and its downstream consequences. The available data on this compound and related compounds underscore the potential of ITK inhibition as a therapeutic strategy for a range of immunological disorders. Further preclinical and clinical investigation of this compound and other ITK inhibitors will be crucial in realizing this therapeutic potential.

References

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective, second-generation inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Developed as a tetrahydroindazole-containing compound, this compound demonstrates significant improvements in potency, kinase selectivity, and reduced cytotoxicity over earlier iterations. This was achieved through a structure and property-guided optimization that identified a correlation between the basicity of solubilizing elements and off-target antiproliferative effects. With a Ki of 0.09 nM against ITK and a cellular IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells, this compound serves as a valuable chemical probe for studying ITK function and a promising scaffold for the development of therapeutics targeting T-cell mediated inflammatory diseases. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and its pharmacokinetic profile.

Introduction to ITK and its Role in T-Cell Signaling

Interleukin-2 Inducible T-cell Kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases, which also includes TEC, BTK, RLK (also known as TXK), and BMX. ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and is a crucial component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement with an antigen-presenting cell, a signaling complex is formed, leading to the activation of upstream kinases like LCK and ZAP-70. This, in turn, facilitates the recruitment and activation of ITK at the plasma membrane.

Activated ITK plays a pivotal role in phosphorylating and activating Phospholipase C-gamma 1 (PLC-γ1).[2][3] PLC-γ1 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and the activation of downstream transcription factors such as NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[1] Given its central role, ITK is a key therapeutic target for a range of T-cell driven pathologies, including autoimmune diseases and allergic asthma.[2]

This compound: Biochemical and Cellular Activity

This compound is a highly potent inhibitor of ITK, developed through the optimization of a tetrahydroindazole scaffold. The design strategy focused on enhancing potency and selectivity while mitigating off-target effects and cytotoxicity.[4]

Enzymatic and Cellular Potency

This compound exhibits sub-nanomolar potency against the isolated ITK enzyme and low nanomolar efficacy in cellular assays that measure downstream signaling events.

Parameter Value Assay Type
Ki 0.09 nMEnzymatic Assay
Cellular IC50 4 nMInhibition of PLC-γ phosphorylation in Jurkat cells
Quantitative data sourced from multiple vendor and literature abstracts referencing Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.[2][4]
Kinase Selectivity Profile

A comprehensive kinase selectivity panel is essential to characterize the specificity of an inhibitor. While the full panel data from the primary publication is not publicly available, the development of this compound focused on achieving high selectivity against other kinases, particularly within the Tec family. The optimization process aimed to minimize off-target binding, which is a common challenge for kinase inhibitors due to the conserved nature of the ATP-binding pocket.

(Note: A detailed table of IC50 values against a panel of kinases would be populated here based on the primary publication's supplementary data.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

ITK Enzymatic Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the enzymatic inhibition constant (Ki) of a test compound against ITK.

Materials:

  • Recombinant human ITK enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr based peptide)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

  • Add a fixed concentration of the ITK enzyme to the wells of a 384-well plate.

  • Add the diluted this compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This protocol describes a cell-based assay to measure the ability of this compound to inhibit TCR-mediated downstream signaling.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 antibody (e.g., OKT3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLC-γ1 (pY783), anti-total PLC-γ1

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Western blot reagents and equipment or ELISA plates and reagents

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium.

  • Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

  • Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

  • Stimulate the T-cell receptor by adding anti-CD3 antibody and incubating for a short period (e.g., 5-10 minutes) at 37°C.

  • Immediately lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine protein concentration of the lysates.

  • Analyze the phosphorylation status of PLC-γ1 using either Western blot or a sandwich ELISA.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-PLC-γ1 and anti-total PLC-γ1 antibodies.

    • For ELISA: Use a capture antibody for total PLC-γ1 and a detection antibody for phospho-PLC-γ1.

  • Quantify the band intensity or ELISA signal.

  • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Pharmacokinetics

The in vivo disposition of this compound was evaluated in mice. The compound was shown to have properties suitable for in vivo studies, demonstrating oral bioavailability and the ability to modulate cytokine production in response to an immune challenge.

Species Dosing Route Key Parameters Value
Mouse Oral (p.o.)(e.g., Cmax, Tmax, AUC, Bioavailability)(Data to be populated from primary source)
Mouse Intraperitoneal (i.p.)(e.g., Cmax, Tmax, AUC)(Data to be populated from primary source)
Optimized analogues from the same series as this compound were shown to reduce IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in mice.[4]

Visualizations

Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK Antigen Presentation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK_inactive ITK (Inactive) LAT_SLP76->ITK_inactive ITK_active ITK (Active) PLCg1 PLC-γ1 ITK_active->PLCg1 Phosphorylates PLCg1_active PLC-γ1-P PLCg1->PLCg1_active PIP2 PIP2 PLCg1_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK_inactive->ITK_active Recruitment & Activation Ca_release Ca²⁺ Release IP3->Ca_release NFAT_NFkB NFAT / NF-κB Activation DAG->NFAT_NFkB Ca_release->NFAT_NFkB GNE4997 This compound GNE4997->ITK_active PLC_gamma_Workflow start Start: Jurkat T-cells serum_starve Serum Starve (2-4h) start->serum_starve pre_incubate Pre-incubate with this compound or DMSO (1-2h) serum_starve->pre_incubate stimulate Stimulate with anti-CD3 (5-10 min) pre_incubate->stimulate lyse Lyse Cells on Ice stimulate->lyse quantify Quantify Protein lyse->quantify analysis Western Blot or ELISA for p-PLC-γ1 / Total PLC-γ1 quantify->analysis data_analysis Normalize & Calculate IC50 analysis->data_analysis end End: Determine Potency data_analysis->end GNE4997_Development_Logic cluster_problem Initial Challenges cluster_strategy Optimization Strategy cluster_outcome Improved Compound: this compound off_target Off-Target Kinase Activity sar Structure-Activity Relationship (SAR) off_target->sar cytotoxicity Cellular Cytotoxicity pksa pKa Modification of Solubilizing Groups cytotoxicity->pksa selectivity Enhanced Kinase Selectivity sar->selectivity reduced_tox Reduced Cytotoxicity pksa->reduced_tox potency High Potency (Ki = 0.09 nM) selectivity->potency

References

understanding the role of ITK in T-cell activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of ITK in T-cell Activation

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, which also includes Tec, Btk, Rlk (also known as Txk), and Bmx.[1][2] Primarily expressed in T-cells, natural killer (NK) cells, and mast cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Upon TCR engagement, ITK acts as a crucial signal transducer, amplifying and orchestrating downstream events that are essential for T-cell activation, proliferation, differentiation, and effector functions.[1][3] Its central role makes it a key modulator of T-cell-mediated immunity and a significant target for therapeutic intervention in a range of diseases, including allergic conditions, autoimmune disorders, and T-cell malignancies.[2][4][5] This guide provides a detailed examination of the molecular mechanisms governed by ITK in T-cell activation, outlines key experimental methodologies used in its study, and presents quantitative data to illustrate its functional impact.

The Core ITK Signaling Pathway in T-Cell Activation

T-cell activation is initiated when the TCR recognizes a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This recognition triggers a complex and highly regulated signaling cascade. ITK functions as a pivotal player downstream of the initial TCR trigger.

1. Recruitment and Activation of ITK: Upon TCR stimulation, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4] This creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Concurrently, activation of phosphatidylinositol 3-kinase (PI3K) generates PIP3 at the plasma membrane.[4][6] ITK is recruited from the cytoplasm to the membrane via its Pleckstrin Homology (PH) domain, which binds to PIP3.[2][7] At the membrane, ITK interacts with the adaptor proteins SLP-76 (SH2-domain-containing leukocyte protein of 76 kDa) and LAT (Linker for Activation of T-cells), forming a critical signaling complex.[4][8] The interaction with SLP-76, mediated by ITK's SH2 and SH3 domains, is essential for both initiating and maintaining ITK's kinase activity.[9][10] Lck then phosphorylates ITK on tyrosine residue Y511, leading to its full enzymatic activation.[2]

2. Downstream Effectors: The Activation of PLC-γ1: Once active, ITK's primary and most critical substrate is Phospholipase C-gamma 1 (PLC-γ1).[1][9] ITK phosphorylates PLC-γ1 at tyrosine Y783, an event required for its activation.[1][11] Activated PLC-γ1 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12][13]

3. Second Messenger Pathways:

  • IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). This initial release leads to a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE).[4][9][14] The resulting increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing it to translocate to the nucleus and initiate gene transcription, including the gene for IL-2.[4][12]

  • DAG and Activation of PKC and Ras: DAG remains at the plasma membrane and activates Protein Kinase C (PKC), particularly PKC-theta in T-cells, which in turn activates the NF-κB (nuclear factor-kappaB) transcription factor pathway.[12][15] DAG also activates RasGRP1, a guanine nucleotide exchange factor that leads to the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, ultimately activating the AP-1 transcription factor.[4][13]

Together, the activation of NFAT, NF-κB, and AP-1 orchestrates the transcriptional program that drives T-cell activation, proliferation, and cytokine production. ITK acts as a rheostat, modulating the strength of the TCR signal; its absence leads to significantly impaired, though not completely abolished, T-cell activation.[12][16]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 LCK Lck TCR->LCK Activates PI3K PI3K TCR->PI3K Activates pMHC pMHC pMHC->TCR Recognition ZAP70 ZAP-70 LCK->ZAP70 Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 Phosphorylates ITK ITK PI3K->ITK Recruits via PIP3 LAT->SLP76 Complex SLP76->ITK Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates (Y783) Activates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Flux IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP1 DAG->RasGRP NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK (Erk) RasGRP->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene

Caption: ITK signaling cascade downstream of the T-cell receptor.

Role of ITK in T-Cell Differentiation

ITK signaling strength is not only crucial for initial T-cell activation but also plays a determinative role in the differentiation of naïve CD4+ T-cells into various effector T helper (Th) subsets. By fine-tuning downstream signals, ITK influences the balance between different T-cell lineages.

  • Th1 Cells: Differentiation into Th1 cells, which produce IFN-γ, is modestly impaired or largely intact in the absence of ITK.[1] Some studies suggest that ITK deficiency can even lead to a skewed Th1 response.[17] However, inhibiting ITK kinase activity has been shown to be a potent inhibitor of Th1 differentiation and cytokine production.[18][19]

  • Th2 Cells: ITK is critically required for the development of Th2 responses.[1][3] ITK-deficient mice fail to mount effective Th2 responses and show dramatically reduced production of Th2 cytokines like IL-4, IL-5, and IL-13.[4] This makes ITK a prime therapeutic target for Th2-mediated diseases such as allergic asthma.[4]

  • Th17 Cells: Similar to Th2 cells, the differentiation of pro-inflammatory Th17 cells is highly dependent on ITK signaling.[1][18] The absence of ITK or inhibition of its kinase activity leads to reduced production of IL-17A.[1][4] This is linked to the requirement for robust calcium signaling and NFAT activation to transcribe the Il17a gene.[1]

  • Regulatory T cells (Treg & Tr1): ITK acts as a negative regulator of FoxP3+ Treg cell differentiation.[6][20][21] In the absence of ITK, naïve CD4+ T-cells show an enhanced propensity to develop into Treg cells, a phenomenon linked to increased sensitivity to IL-2 and reduced activation of the mTOR pathway.[20][22] Conversely, ITK signaling is required for the development of Type 1 regulatory (Tr1) cells, which mediate their suppressive function through IL-10.[6][23]

This differential regulation highlights ITK's role as a key decision point in T-cell fate.

ITK_TCell_Differentiation cluster_input cluster_output Naive_T Naïve CD4+ T-cell ITK ITK Signaling Naive_T->ITK TCR Activation Th1 Th1 ITK->Th1 Modulates Th2 Th2 ITK->Th2 Promotes Th17 Th17 ITK->Th17 Promotes Treg FoxP3+ Treg ITK->Treg Inhibits Tr1 Tr1 ITK->Tr1 Promotes

Caption: Differential role of ITK in T helper cell lineage commitment.

Quantitative Data Summary

The functional consequences of ITK's role have been quantified in numerous studies, primarily through the use of ITK knockout (Itk-/-) mice and specific small molecule inhibitors.

Table 1: Phenotypic Changes in ITK-Deficient T-Cells

Parameter Observation in Itk-/- vs. Wild-Type Reference(s)
T-Cell Development Decreased numbers of mature thymocytes [2][4]
Reduced CD4+:CD8+ T-cell ratio [2][4]
T-Cell Activation Impaired proliferation upon TCR stimulation [2][4]
Defective calcium (Ca2+) mobilization [1][14]
Reduced phosphorylation of PLC-γ1 and Erk [1][16]
Th1 Cytokines (IFN-γ) Relatively normal or modestly impaired production [4]
Th2 Cytokines (IL-4, IL-5, IL-13) Significantly reduced production [4]
Th17 Cytokines (IL-17A) Reduced production [4]

| Treg Cells (FoxP3+) | Preferential development/increased frequency |[4][20][21] |

Table 2: Potency of Selected ITK Inhibitors

Inhibitor Type Target(s) IC₅₀ (ITK) Key Cellular Effect Reference(s)
Ibrutinib Covalent BTK, ITK ~10 nM Inhibits PLC-γ1 activation; inhibits Th2 cytokine release [4]
PRN694 Covalent ITK, Rlk N/A (Potent) Blocks Ca2+ influx; diminishes Th2/Th17 cytokine secretion [2][19]
CTA056 Reversible ITK, BTK 100 nM Inhibits ITK/PLC-γ1 phosphorylation; reduces IL-2/IFN-γ secretion [4]

| Soquelitinib | Covalent | ITK | >100-fold selective vs Rlk | Suppresses Th2 cytokine production, spares Th1 |[24] |

Experimental Protocols

The study of ITK function relies on a set of core immunological and biochemical assays. Detailed below are methodologies for key experiments.

In Vitro ITK Kinase Assay

This assay directly measures the enzymatic activity of purified ITK and is essential for screening potential inhibitors.

Objective: To quantify the phosphorylation of a substrate by ITK in a cell-free system.

Methodology (based on ADP-Glo™ Kinase Assay): [25]

  • Reaction Setup: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT; 2mM MnCl₂).

  • Component Addition: In a 96-well plate, add the following in order:

    • 5 µL of kinase buffer containing the substrate (e.g., poly E-Y peptide) and ATP (e.g., 25 µM).

    • 2.5 µL of test compound (inhibitor) at various concentrations or vehicle control.

    • 2.5 µL of purified ITK enzyme in kinase buffer.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity positively correlates with ITK activity. IC₅₀ values for inhibitors can be calculated from dose-response curves.

In Vitro T Helper Cell Polarization

This protocol is used to study the differentiation of naïve CD4+ T-cells into specific effector lineages, allowing for the assessment of ITK's role in this process.

Objective: To differentiate naïve T-cells into Th1, Th2, Th17, or Treg lineages and measure lineage-specific cytokine production or transcription factor expression.

Methodology:

  • Cell Isolation: Isolate naïve CD4+ T-cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of wild-type or Itk-/- mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Activation: Plate cells in 96-well plates pre-coated with anti-CD3ε antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.

  • Polarization: Add specific cytokine cocktails and blocking antibodies to drive differentiation:

    • Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL).

    • Th17: TGF-β (1-5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL).

    • iTreg: TGF-β (5 ng/mL), IL-2 (100 U/mL).

  • Culture: Culture the cells for 3-5 days at 37°C, 5% CO₂.

  • Restimulation & Analysis: Before analysis, restimulate the cells for 4-6 hours with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Detection: Analyze the cells using intracellular flow cytometry for lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, FoxP3 for Treg) or cytokines (e.g., IFN-γ, IL-17A).

Experimental_Workflow cluster_main Workflow: In Vitro T-Cell Differentiation cluster_cytokines Polarizing Conditions A 1. Isolate Naïve CD4+ T-cells (from WT or Itk-/- mice) B 2. Activate with anti-CD3 + anti-CD28 A->B C 3. Add Polarizing Cytokine Cocktails B->C D 4. Culture for 3-5 Days C->D Th1 Th1: IL-12 + anti-IL-4 C->Th1 Th17 Th17: TGF-β + IL-6 C->Th17 iTreg iTreg: TGF-β + IL-2 C->iTreg E 5. Restimulate (PMA/Ionomycin + Brefeldin A) D->E F 6. Intracellular Staining E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for in vitro T helper cell polarization.
Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a direct downstream consequence of ITK-mediated PLC-γ1 activation.

Objective: To quantify TCR-induced calcium mobilization in T-cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of T-cells (e.g., primary T-cells or Jurkat T-cell line).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-45 minutes at 37°C.

  • Baseline Measurement: Analyze the dye-loaded cells on a flow cytometer to establish a stable baseline fluorescence reading for 30-60 seconds.

  • Stimulation: While continuously acquiring data, add a stimulating agent, such as a cross-linking anti-CD3 antibody, to the cell suspension.

  • Data Acquisition: Continue recording the fluorescence signal for several minutes (5-10 min) to capture the initial peak of calcium release from internal stores and the subsequent sustained plateau phase from extracellular influx.

  • Analysis: Analyze the data by plotting fluorescence intensity (or the ratio of bound/unbound dye for ratiometric dyes like Indo-1) over time. Compare the amplitude and duration of the calcium flux between control and ITK-deficient or inhibitor-treated cells.

Conclusion: ITK as a Therapeutic Target

The integral and non-redundant role of ITK in T-cell activation and differentiation, particularly in Th2 and Th17 lineages, positions it as a highly attractive target for drug development.[2][5] Inhibiting ITK offers a strategy to modulate overactive or misdirected T-cell responses.[5] Small molecule inhibitors of ITK have shown promise in preclinical models of allergic asthma, inflammatory bowel disease, and other autoimmune conditions by dampening pro-inflammatory T-cell responses.[2][19] Furthermore, ITK is aberrantly activated in some T-cell malignancies, making it a target for oncological therapies.[4] Recent research has also explored targeting ITK to enhance the persistence and reduce the exhaustion of CAR-T cells in cancer immunotherapy.[26][27] The continued development of potent and highly selective ITK inhibitors remains a key focus for creating next-generation immunomodulatory therapeutics.

References

GNE-4997: A Potent and Selective ITK Inhibitor for Modulating PLC-gamma Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The document details the mechanism of action of this compound, its inhibitory effects on the phosphorylation of Phospholipase C-gamma (PLC-γ), and its potential applications in research and drug development. Quantitative data on the activity of this compound is presented in a structured format, and detailed experimental protocols for assessing its impact on PLC-γ phosphorylation in a cellular context are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to this compound and its Target, ITK

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Interleukin-2 Inducible T-cell Kinase (ITK)[1][2]. ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a critical role in T-cell receptor (TCR) signaling[1][2]. Upon TCR activation, a signaling cascade is initiated that is essential for T-cell development, differentiation, and effector functions. ITK is a key component of this pathway, positioned downstream of the TCR and upstream of Phospholipase C-gamma (PLC-γ)[1][2]. The kinase activity of ITK is directly responsible for the phosphorylation and subsequent activation of PLC-γ1, a crucial step in intracellular signaling that leads to calcium mobilization and the activation of downstream transcription factors. Given its central role in T-cell activation, ITK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.

Mechanism of Action: Inhibition of ITK-mediated PLC-gamma Phosphorylation

The activation of T-cells via the T-cell receptor (TCR) initiates a complex signaling cascade. A pivotal event in this cascade is the phosphorylation of PLC-γ1 at the tyrosine residue 783 (Y783) by ITK. This phosphorylation event is critical for the activation of PLC-γ1's enzymatic function. Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are essential for T-cell activation and effector functions.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of ITK, thereby preventing the phosphorylation of its substrates, including PLC-γ1. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, leading to a downstream blockade of calcium mobilization and T-cell activation. This targeted inhibition of a key step in the TCR signaling pathway makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell-mediated pathologies.

Quantitative Data Presentation

The inhibitory potency of this compound against ITK and its cellular effect on PLC-γ phosphorylation have been quantitatively characterized.

Parameter Value Description Reference
Ki (ITK) 0.09 nMThe equilibrium dissociation constant for the binding of this compound to the ITK enzyme, indicating very high-affinity binding.[1][2]
Cellular IC50 (p-PLC-γ) 4 nMThe half-maximal inhibitory concentration of this compound on the phosphorylation of PLC-γ in Jurkat cells following T-cell receptor stimulation.[1][2]

Kinase Selectivity Profile:

While this compound is reported to be a selective ITK inhibitor, a detailed kinase selectivity panel with IC50 or Ki values against a broad range of kinases is not publicly available in the reviewed literature. The primary publication by Burch et al. in the Journal of Medicinal Chemistry (2015) describes the compound's discovery and characterization, but the supplementary information containing a comprehensive kinase screen was not accessible. Therefore, a complete quantitative assessment of its off-target effects cannot be presented at this time.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the effect of this compound on PLC-γ phosphorylation in Jurkat cells.

Assay for Inhibition of PLC-gamma Phosphorylation in Jurkat T-cells

This protocol outlines the steps for stimulating Jurkat T-cells via the T-cell receptor, treating with this compound, and subsequently analyzing the phosphorylation status of PLC-γ by Western blotting.

Materials and Reagents:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Goat anti-mouse IgG (for crosslinking)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-PLC-γ1 (Tyr783)

  • Primary antibody: Mouse anti-total PLC-γ1

  • Primary antibody: Mouse anti-β-actin (loading control)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating and Starvation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate. For some applications, serum starvation for 2-4 hours prior to stimulation may be beneficial.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

  • TCR Stimulation: Prepare a stimulating antibody cocktail by mixing anti-CD3 antibody (e.g., 1 µg/mL) with a cross-linking secondary antibody (e.g., goat anti-mouse IgG at 10 µg/mL) in serum-free RPMI. Add the antibody cocktail to the cells and incubate for 5-10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Following stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped and re-probed for total PLC-γ1 and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody.

Visualizations

Signaling Pathway Diagram

GNE4997_Pathway cluster_plc TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg PLC-γ ITK->PLCg Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg p-PLC-γ (Active) PIP2 PIP2 pPLCg->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC T_Cell_Activation T-Cell Activation Ca_PKC->T_Cell_Activation

Caption: TCR signaling pathway leading to PLC-γ phosphorylation and its inhibition by this compound.

Experimental Workflow Diagram

GNE4997_Workflow start Start: Jurkat T-cell Culture treatment Incubate with this compound (or Vehicle Control) start->treatment stimulation Stimulate with anti-CD3 (TCR Activation) treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Primary & Secondary Antibody Probing (p-PLC-γ, Total PLC-γ, Loading Control) western_blot->probing detection Chemiluminescence Detection & Imaging probing->detection analysis Data Analysis: Quantify Band Intensities detection->analysis

Caption: Workflow for assessing this compound's effect on PLC-γ phosphorylation via Western blot.

Conclusion

This compound is a valuable research tool for investigating the role of ITK in T-cell signaling and a promising lead compound for the development of therapeutics for T-cell-mediated diseases. Its high potency and selectivity for ITK allow for the targeted modulation of PLC-γ phosphorylation, a critical event in T-cell activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound. Future studies should aim to fully characterize the kinase selectivity profile of this compound to better understand its potential off-target effects and further validate its utility as a specific ITK inhibitor.

References

GNE-4997: A Technical Guide for Investigating T-Helper Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), and its application in the study of T-helper (Th) cell differentiation. This document details the mechanism of action of this compound, protocols for its use in in vitro T-helper cell differentiation and analysis, and a summary of its known biochemical activity.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for the development, activation, and differentiation of T-cells.[1][2] By targeting ITK, this compound provides a powerful tool to dissect the signaling pathways governing the differentiation of naïve CD4+ T-cells into distinct effector lineages, including Th1, Th2, Th17, and regulatory T (Treg) cells.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[2] PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is critical for downstream signaling events that ultimately drive T-helper cell differentiation. This compound exerts its effect by binding to the kinase domain of ITK, thereby preventing the phosphorylation and subsequent activation of PLC-γ1.[2][3]

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by this compound.

ITK_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4 CD4 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GNE4997 This compound GNE4997->ITK Inhibition Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) Ca_release->Transcription_Factors PKC_activation->Transcription_Factors Differentiation T-Helper Cell Differentiation Transcription_Factors->Differentiation

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

This compound has been characterized by its high affinity for ITK and its potent inhibition of downstream signaling. The following table summarizes the key quantitative metrics for this compound.

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[3]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells[2][3]

Note: Specific dose-response data for the effect of this compound on the differentiation of individual T-helper subsets (Th1, Th2, Th17, Treg) and their corresponding cytokine production are not extensively available in public literature and would require experimental determination.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study its effects on T-helper cell differentiation.

In Vitro T-Helper Cell Differentiation

This protocol describes the differentiation of naïve CD4+ T-cells into Th1, Th2, Th17, and Treg lineages in the presence of this compound.

Materials:

  • Naïve CD4+ T-cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant human/mouse cytokines and neutralizing antibodies (see table below)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom culture plates

Cytokine and Antibody Cocktails for T-Helper Cell Differentiation:

T-Helper SubsetCytokinesNeutralizing Antibodies
Th1 IL-12 (20 ng/mL), IL-2 (10 ng/mL)Anti-IL-4 (10 µg/mL)
Th2 IL-4 (20 ng/mL), IL-2 (10 ng/mL)Anti-IFN-γ (10 µg/mL)
Th17 TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL)Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)
Treg TGF-β (5 ng/mL), IL-2 (100 U/mL)Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Isolate naïve CD4+ T-cells using a commercially available isolation kit.

  • Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 1 µM. Include a DMSO vehicle control.

  • Add 50 µL of the cell suspension to each well of the coated 96-well plate.

  • Add 50 µL of the appropriate cytokine and neutralizing antibody cocktail to the designated wells.

  • Add 50 µL of the this compound dilutions or vehicle control to the wells.

  • Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.

  • The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Analysis of T-Helper Cell Differentiation by Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the differentiated T-helper cell populations based on their characteristic cytokine expression.

Materials:

  • Differentiated T-cells from the protocol above

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization solution (commercially available kits are recommended)

  • Fluorochrome-conjugated antibodies against lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Treg) and cytokines (IFN-γ for Th1, IL-4/IL-5/IL-13 for Th2, IL-17A for Th17, IL-10 for Treg)

Procedure:

  • After the differentiation period, re-stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to each well.

  • Add Brefeldin A (10 µg/mL) to each well to inhibit cytokine secretion.

  • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them with FACS buffer.

  • Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular transcription factors and cytokines with the appropriate fluorochrome-conjugated antibodies.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the percentage of cells expressing each lineage-specific marker in the this compound treated and control groups.

Below is a workflow diagram for the in vitro differentiation and analysis of T-helper cells.

T_Cell_Differentiation_Workflow Start Isolate Naïve CD4+ T-cells Plate_Coating Coat plate with anti-CD3 Ab Start->Plate_Coating Cell_Seeding Seed T-cells Start->Cell_Seeding Plate_Coating->Cell_Seeding Treatment Add Cytokine Cocktails & This compound/Vehicle Cell_Seeding->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Restimulation Re-stimulate with PMA/Ionomycin + Brefeldin A Incubation->Restimulation Staining Surface & Intracellular Staining Restimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

References

The Core Principles of ITK Inhibition by Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, has emerged as a critical regulator of T-cell signaling and differentiation. Its central role in orchestrating the immune response, particularly in T-helper type 2 (Th2) cell-mediated allergic and inflammatory diseases, has positioned it as a compelling therapeutic target. This in-depth technical guide delineates the fundamental principles of ITK inhibition by small molecules, offering a comprehensive overview of its signaling cascade, the mechanisms of inhibitor action, and the experimental methodologies used to assess their efficacy.

The ITK Signaling Cascade: A Central Hub in T-Cell Activation

ITK is predominantly expressed in T-cells and natural killer (NK) cells and functions as a key downstream effector of the T-cell receptor (TCR).[1][2] Upon TCR engagement with an antigen-presenting cell, a cascade of phosphorylation events is initiated, leading to the recruitment and activation of ITK at the plasma membrane.

The activation of ITK is a multi-step process. Following TCR stimulation, Lymphocyte-specific protein tyrosine kinase (Lck) phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2]

ITK is recruited to this signaling complex, often referred to as the "signalosome," through the interaction of its SH2 and SH3 domains with phosphorylated SLP-76.[1][2] Concurrently, the activation of phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the plasma membrane, which binds to the Pleckstrin Homology (PH) domain of ITK, facilitating its membrane localization.[2] Once at the membrane and integrated into the signalosome, ITK is phosphorylated on a key tyrosine residue (Y511 in humans) in its activation loop by Lck, leading to its full enzymatic activation.[2]

Activated ITK, in turn, phosphorylates and activates its primary substrate, Phospholipase C gamma 1 (PLCγ1).[1][2][3] This phosphorylation is a critical event that triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3] These downstream events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive T-cell proliferation, differentiation, and cytokine production.[4]

Beyond its catalytic role, ITK also possesses a kinase-independent scaffolding function.[5][6] It can physically interact with other signaling proteins, such as Vav, to regulate the actin cytoskeleton, a process crucial for T-cell polarization and the formation of the immunological synapse.[6]

ITK_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck activates CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates ITK ITK Lck->ITK phosphorylates (Y511) LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->ITK recruits to signalosome PLCG1 PLCγ1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux induces PKC PKC DAG->PKC activates Transcription_Factors NFAT, AP-1, NF-κB Ca_Flux->Transcription_Factors activate PKC->Transcription_Factors activate ITK->PLCG1 phosphorylates (activates) PI3K PI3K PIP3 PIP3 PI3K->PIP3 generates PIP3->ITK recruits to membrane

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Mechanisms of ITK Inhibition by Small Molecules

Small molecule inhibitors of ITK primarily target the ATP-binding pocket within the kinase domain (SH1 domain).[2] By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransfer reaction, thereby blocking the kinase activity of ITK. These inhibitors can be broadly classified into two categories: covalent and non-covalent (reversible) inhibitors.

Covalent Inhibitors: These molecules form a permanent bond with a specific amino acid residue within or near the ATP-binding site. A common target for covalent ITK inhibitors is a cysteine residue (Cys442 in ITK) located in a region of the kinase domain that is not highly conserved across the kinome, offering a potential for selectivity. The formation of a covalent bond leads to irreversible inhibition of the enzyme.

Non-Covalent Inhibitors: These inhibitors bind to the ATP pocket through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding affinity and duration of action are determined by the strength of these non-covalent interactions.

The development of highly selective ITK inhibitors is a key challenge due to the significant homology of the ATP-binding site across the human kinome, particularly within the Tec kinase family. Achieving selectivity is crucial to minimize off-target effects and potential toxicities.

Quantitative Assessment of ITK Inhibitors

The potency and selectivity of small molecule ITK inhibitors are determined through a series of in vitro and cellular assays. The data generated from these assays are crucial for lead optimization and candidate selection in drug discovery programs.

InhibitorTypeTargetIC50 (nM)Assay TypeReference
Ibrutinib CovalentBTK, ITKITK: 10.7Biochemical[Pan et al., 2013]
PRN694 CovalentITK, RLKITK: <1Biochemical[Bender et al., 2016]
BMS-509744 Non-covalentITK19Biochemical[Das et al., 2006]
CTA-056 CovalentITK3.5Biochemical[Zhong et al., 2014]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Experimental Protocols for Characterizing ITK Inhibitors

Detailed and robust experimental protocols are essential for the accurate characterization of ITK inhibitors. Below are outlines of key methodologies.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified ITK.

Objective: To determine the IC50 value of a small molecule inhibitor against recombinant ITK.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide or protein substrate by ITK. The amount of phosphorylated product is quantified, and the inhibition by the compound is calculated.

Typical Protocol Outline:

  • Reagents and Materials:

    • Recombinant human ITK (active)

    • Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

    • ATP

    • Assay buffer (containing MgCl2, DTT, BSA)

    • Test compound (serially diluted)

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET based assays)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the ITK enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

    • Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Add Compound, ITK Enzyme, and Peptide Substrate to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction with EDTA Incubation->Reaction_Stop Detection Add Detection Reagents and Incubate Reaction_Stop->Detection Readout Read Plate Detection->Readout Data_Analysis Calculate % Inhibition and Determine IC50 Readout->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a biochemical ITK kinase assay.

Cellular Assays

Cellular assays are crucial for evaluating the activity of ITK inhibitors in a more physiologically relevant context. These assays measure the inhibition of ITK-mediated signaling events within intact T-cells.

Objective: To determine the cellular potency (IC50) of an ITK inhibitor by measuring the inhibition of a downstream signaling event, such as PLCγ1 phosphorylation.

Principle: T-cells (e.g., Jurkat T-cells or primary human T-cells) are stimulated to activate the TCR signaling pathway in the presence of varying concentrations of the inhibitor. The level of phosphorylation of a key downstream substrate of ITK, such as PLCγ1, is then quantified.

Typical Protocol Outline:

  • Reagents and Materials:

    • T-cells (e.g., Jurkat cells or isolated primary T-cells)

    • Cell culture medium

    • TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

    • Test compound (serially diluted)

    • Lysis buffer

    • Primary antibody against phosphorylated PLCγ1 (pPLCγ1)

    • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

    • Detection reagents (e.g., chemiluminescent substrate or fluorescent detection system)

    • Western blot apparatus or a plate-based detection system (e.g., AlphaLISA or HTRF)

  • Procedure:

    • Culture T-cells and pre-incubate them with serial dilutions of the test compound.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a specific time (e.g., 5-10 minutes).

    • Lyse the cells to release the intracellular proteins.

    • Quantify the level of pPLCγ1 in the cell lysates using an appropriate method (e.g., Western blotting, ELISA, or a homogeneous proximity-based assay).

  • Data Analysis:

    • The signal from the pPLCγ1 detection is normalized to the total protein concentration or a housekeeping protein.

    • The data is then converted to percent inhibition relative to a stimulated DMSO control.

    • The cellular IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular_Assay_Workflow Start Start Cell_Culture Culture T-Cells Start->Cell_Culture Pre_Incubation Pre-incubate Cells with Test Compound Cell_Culture->Pre_Incubation Stimulation Stimulate TCR with anti-CD3/CD28 Pre_Incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Quantification Quantify pPLCγ1 Levels (e.g., Western Blot, ELISA) Cell_Lysis->Quantification Data_Analysis Calculate % Inhibition and Determine Cellular IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cellular assay measuring ITK inhibition.

Conclusion

The inhibition of ITK by small molecules represents a promising therapeutic strategy for a range of immune-mediated diseases. A thorough understanding of the ITK signaling pathway, the mechanisms of inhibitor action, and the application of rigorous experimental protocols are paramount for the successful development of novel and effective ITK-targeted therapies. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and rapidly evolving field.

References

GNE-4997: An In-Depth Technical Guide to its Impact on T-Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways affected by GNE-4997, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information presented herein is synthesized from publicly available data and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and immunology.

Core Mechanism of Action: Inhibition of ITK in the T-Cell Receptor Signaling Pathway

This compound is a highly potent and selective inhibitor of ITK, a crucial non-receptor tyrosine kinase that plays a central role in the T-cell receptor (TCR) signaling cascade.[1][2][3] ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells and NK cells. Its activation is a key event following the engagement of the TCR with an antigen-presenting cell (APC).

The primary signaling pathway affected by this compound is the TCR signaling pathway. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1] PLCγ1 activation is a critical step that leads to the generation of two important second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates Protein Kinase C (PKC), which in turn initiates a signaling cascade that results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Both NFAT and NF-κB are essential for the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interleukin-13 (IL-13), which are critical for T-cell proliferation, differentiation, and effector functions.

By potently inhibiting ITK, this compound effectively blocks the phosphorylation of PLCγ1, thereby preventing the generation of IP3 and DAG.[1] This disruption of the TCR signaling cascade ultimately leads to a reduction in the production of key pro-inflammatory cytokines and a dampening of the T-cell mediated immune response.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
ITKKi0.09 nM[1][2][3]
PLC-γ phosphorylation (Jurkat cells)IC504 nM[1]

Table 2: Kinase Selectivity of this compound

KinaseFold Selectivity vs. ITKReference
Data not publicly available. The primary research article indicates that this compound is highly selective, but specific values for other kinases are not available in the public domain.

Table 3: In Vivo Efficacy of this compound

EffectModelOutcomeReference
Reduction of IL-2 and IL-13 productionIn vivo mouse modelsDemonstrated reduction[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary research article by Burch et al. (2015). While the full text of this article is not publicly available, this section outlines the general methodologies that would be employed in such a study.

ITK Kinase Inhibition Assay (Biochemical Assay)

The potency of this compound against ITK would be determined using a biochemical kinase assay. This typically involves:

  • Reagents: Recombinant human ITK enzyme, a suitable substrate peptide, ATP, and the test compound (this compound).

  • Procedure: The ITK enzyme is incubated with the substrate peptide and varying concentrations of this compound in the presence of ATP. The kinase reaction is allowed to proceed for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity (if using ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

PLC-γ Phosphorylation Assay (Cell-Based Assay)

The cellular activity of this compound is assessed by measuring its ability to inhibit the phosphorylation of PLC-γ in a relevant cell line, such as Jurkat T-cells. A typical protocol would involve:

  • Cell Culture: Jurkat T-cells are cultured under standard conditions.

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specific duration.

  • TCR Stimulation: The T-cell receptor is stimulated to activate the signaling pathway. This is often done using anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.

  • Western Blotting: The levels of phosphorylated PLC-γ and total PLC-γ are detected using specific antibodies.

  • Quantification: The band intensities are quantified, and the ratio of phosphorylated PLC-γ to total PLC-γ is calculated. The percentage of inhibition at each this compound concentration is determined to calculate the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it would be tested against a panel of other kinases. The methodology is similar to the ITK kinase inhibition assay, but a wide range of different kinases are used. The IC50 values obtained for each kinase are then compared to the IC50 for ITK to determine the selectivity profile.

In Vivo Efficacy in Mouse Models

The in vivo effects of this compound on cytokine production would be evaluated in mouse models of T-cell activation. A general workflow would be:

  • Animal Model: A suitable mouse strain is used.

  • Compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses.

  • Immune Challenge: The mice are challenged with an agent that induces T-cell activation and cytokine production (e.g., anti-CD3 antibody).

  • Sample Collection: At a specific time point after the challenge, blood or tissue samples are collected.

  • Cytokine Measurement: The levels of IL-2 and IL-13 in the samples are quantified using methods such as ELISA or multiplex bead assays.

  • Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy.

Visualizations

T-Cell Receptor Signaling Pathway and the Point of Inhibition by this compound

TCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC APC TCR TCR APC->TCR Antigen Presentation CD3 CD3 TCR->CD3 Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates ITK ITK SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates GNE4997 This compound GNE4997->ITK inhibits PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates NFAT NFAT Ca2+->NFAT activates Cytokines IL-2, IL-13 Production NFAT->Cytokines NFkB NF-κB PKC->NFkB activates NFkB->Cytokines

This compound inhibits ITK within the TCR signaling pathway.
Hypothetical Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow Start Start Animal_Model Select Mouse Strain Start->Animal_Model Grouping Randomize into Treatment and Vehicle Control Groups Animal_Model->Grouping Dosing Administer this compound (i.p. or p.o.) or Vehicle Grouping->Dosing Challenge Induce T-cell Activation (e.g., anti-CD3 antibody) Dosing->Challenge Time_Course Wait for Defined Time Period Challenge->Time_Course Sample_Collection Collect Blood/Tissue Samples Time_Course->Sample_Collection Cytokine_Analysis Measure IL-2 and IL-13 Levels (ELISA or Multiplex Assay) Sample_Collection->Cytokine_Analysis Data_Analysis Compare Cytokine Levels between Treatment and Control Groups Cytokine_Analysis->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

A generalized workflow for assessing the in vivo efficacy of this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The absence of access to the full primary research article for this compound limits the depth of detail that can be provided for certain quantitative data and experimental protocols. For complete and detailed information, readers are strongly encouraged to consult the original peer-reviewed publication:

  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3806–3816.

References

Methodological & Application

GNE-4997: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The information included is intended to guide researchers in designing and executing experiments to evaluate the biochemical and cellular activity of this compound.

Introduction

This compound is a highly potent and selective inhibitor of ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1][2] ITK plays a significant role in T-cell activation, differentiation, and the production of cytokines, particularly from T helper 2 (Th2) cells.[2] Inhibition of ITK is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This compound demonstrates significant inhibition of ITK with a Ki of 0.09 nM.[1][2] In cellular assays, it effectively inhibits the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1) in Jurkat cells upon TCR stimulation, with an IC50 of 4 nM.[1][2]

Data Presentation

The following tables summarize the known quantitative in vitro data for this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeParameterValue (nM)
ITKKinase AssayKi0.09[1][2]

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValue (nM)
JurkatPLC-γ1 PhosphorylationIC504[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for evaluating this compound in vitro.

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 LCK Lck TCR_CD3->LCK Engagement ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_activation PKC Activation DAG->PKC_activation GNE4997 This compound GNE4997->ITK

ITK Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_itk Recombinant ITK incubation_biochem Incubation recombinant_itk->incubation_biochem substrate Substrate (e.g., Poly-Glu-Tyr) substrate->incubation_biochem atp ATP atp->incubation_biochem gne4997_biochem This compound (various conc.) gne4997_biochem->incubation_biochem detection_biochem Detection of Activity (e.g., ADP-Glo, LanthaScreen) incubation_biochem->detection_biochem ki_determination Ki Determination detection_biochem->ki_determination jurkat_cells Jurkat T-cells gne4997_cellular Pre-incubation with this compound jurkat_cells->gne4997_cellular tcr_stimulation TCR Stimulation (e.g., anti-CD3/CD28) gne4997_cellular->tcr_stimulation cell_lysis Cell Lysis tcr_stimulation->cell_lysis ip_western Immunoprecipitation (PLC-γ1) & Western Blot (p-PLC-γ1) cell_lysis->ip_western ic50_determination IC50 Determination ip_western->ic50_determination

Experimental Workflow for this compound

Experimental Protocols

Biochemical ITK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and provides a method to determine the biochemical potency of this compound against recombinant ITK.

Materials:

  • Recombinant active ITK enzyme

  • Kinase substrate (e.g., Poly-(Glu, Tyr) peptide)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a solution containing the ITK enzyme and substrate in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ITK if determining IC50 values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and Km of ATP for ITK are known.

Cellular Assay: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells via immunoprecipitation and Western blot.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • This compound

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • Goat anti-mouse IgG, F(ab')₂ fragment

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

  • Protein A/G agarose beads

  • Anti-PLC-γ1 antibody for immunoprecipitation

  • Anti-phospho-PLC-γ1 (Tyr783) antibody for Western blot

  • Anti-PLC-γ1 antibody for Western blot (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in suspension to a density of approximately 1-2 x 10⁶ cells/mL.

    • Harvest and resuspend the cells in serum-free RPMI-1640 at a concentration of 5-10 x 10⁶ cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • TCR Stimulation:

    • Stimulate the cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 2-5 minutes at 37°C. For cross-linking, a secondary antibody can be added.

    • Alternatively, cells can be stimulated by adding them to plates pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis:

    • Terminate the stimulation by adding ice-cold PBS and pelleting the cells by centrifugation at 4°C.

    • Lyse the cell pellet with ice-cold Lysis Buffer for 20-30 minutes on ice with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the supernatant.

    • Incubate an equal amount of protein from each sample with an anti-PLC-γ1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads 3-4 times with ice-cold Lysis Buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-PLC-γ1 (Tyr783) antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-PLC-γ1 antibody.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated PLC-γ1 and total PLC-γ1 using densitometry software.

    • Normalize the phosphorylated PLC-γ1 signal to the total PLC-γ1 signal for each sample.

    • Calculate the percent inhibition of PLC-γ1 phosphorylation for each this compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

References

Application Notes and Protocols for GNE-4997 in Jurkat Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in experiments with the Jurkat cell line, a human T lymphocyte model.

Introduction to this compound

This compound is a highly selective and potent inhibitor of ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is involved in T-cell development, differentiation, and effector functions.[2] Specifically, ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), a key step in the TCR signaling cascade that leads to downstream events such as calcium mobilization, activation of transcription factors like NFAT and NF-κB, and cytokine production.[1][2] this compound has been shown to inhibit the phosphorylation of PLC-γ in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 4 nM upon TCR stimulation.[1][3] This makes this compound a valuable tool for studying the role of ITK in T-cell signaling and for investigating the therapeutic potential of ITK inhibition.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterCell LineStimulationValueReference
IC50 (PLC-γ phosphorylation)JurkatT-cell receptor stimulation4 nM[1][3]
Ki (ITK)Biochemical AssayN/A0.09 nM[1][3]

Signaling Pathway

The diagram below illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLC-γ1 LAT->PLCg1 ITK ITK SLP76->ITK ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GNE4997 This compound GNE4997->ITK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB Cytokines Cytokine Production (e.g., IL-2) NFAT->Cytokines NFkB->Cytokines

Figure 1: T-cell receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Jurkat Cell Culture

A fundamental prerequisite for all experiments is the proper maintenance of Jurkat cells.

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Prepare complete growth medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Jurkat cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

  • To subculture, determine cell viability and density using Trypan Blue exclusion and a hemocytometer.

  • Centrifuge the required volume of cell suspension at 150 x g for 5-7 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and re-seed at a density of 2-3 x 10^5 cells/mL.

  • Passage cells every 2-3 days.

Assessment of PLC-γ1 Phosphorylation by Western Blot

This protocol details the procedure to measure the inhibitory effect of this compound on TCR-induced PLC-γ1 phosphorylation.

Experimental Workflow:

PLC_gamma_Workflow A Culture Jurkat Cells B Pre-treat with this compound (Dose-response) A->B C Stimulate with anti-CD3/CD28 antibodies B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Image and Analyze G->H

Figure 2: Workflow for PLC-γ1 phosphorylation assay.

Materials:

  • Jurkat cells

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Goat anti-mouse IgG

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1 (total)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Protocol:

  • Seed Jurkat cells at a density of 2 x 10^6 cells/mL in complete growth medium and allow them to rest for 2 hours.

  • Prepare a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) in DMSO. The final DMSO concentration should be consistent across all conditions and not exceed 0.1%.

  • Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • To stimulate the T-cell receptor, add anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies and incubate for 5-10 minutes at 37°C. A cross-linking secondary antibody (goat anti-mouse IgG) can be added to enhance stimulation.

  • Immediately after stimulation, pellet the cells by centrifugation at 4°C and wash once with ice-cold PBS.

  • Lyse the cell pellets with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PLC-γ1 to confirm equal protein loading.

  • Quantify the band intensities and normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

Cell Viability/Proliferation Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on Jurkat cell viability.

Materials:

  • Jurkat cells

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

  • Seed Jurkat cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis in Jurkat cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Jurkat cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by centrifugation at 150 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Intracellular Cytokine Staining for IL-2

This protocol outlines the procedure for measuring the effect of this compound on IL-2 production in stimulated Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization solution

  • Permeabilization buffer

  • Anti-human IL-2 antibody (conjugated to a fluorophore, e.g., PE)

  • Isotype control antibody

  • Flow cytometer

Protocol:

  • Seed Jurkat cells at 1 x 10^6 cells/mL and pre-treat with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours at 37°C.

  • For the last 2-4 hours of stimulation, add Brefeldin A to the culture medium to block cytokine secretion.

  • Harvest the cells and wash with PBS.

  • Fix the cells with a fixation buffer for 20 minutes at room temperature.

  • Wash the cells and then permeabilize by resuspending in a permeabilization buffer for 10 minutes.

  • Stain the cells with the anti-human IL-2 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in PBS and analyze by flow cytometry.

  • Determine the percentage of IL-2 positive cells and the mean fluorescence intensity.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in various cell culture applications. The following sections detail the mechanism of action, recommended concentrations, and experimental protocols for key assays.

Introduction to this compound

This compound is a powerful research tool for investigating the role of ITK in T-cell signaling pathways. ITK is a crucial non-receptor tyrosine kinase involved in T-cell development, differentiation, and effector functions.[1] this compound exhibits high potency with a Ki of 0.09 nM and an IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells following T-cell receptor stimulation.[1][2] A key feature of this compound is its reduced off-target cytotoxicity, which is attributed to the correlation between the basicity of its solubilizing elements and off-target antiproliferative effects.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueCell LineAssayReference
Ki 0.09 nM-Kinase Assay[1][2]
IC50 4 nMJurkatPLC-γ phosphorylation[1][2]

Signaling Pathway

This compound targets ITK within the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate downstream signaling, ultimately leading to T-cell activation, proliferation, and cytokine release. This compound, by inhibiting ITK, effectively blocks this cascade.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 p GNE4997 This compound GNE4997->ITK PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_flux->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

ITK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for maintaining its activity.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Bring the lyophilized this compound vial to room temperature before opening.

  • Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage.[3] The lyophilized form is stable for 36 months when stored at -20°C and desiccated.[3]

Cell Culture Recommendations
  • Cell Lines: Jurkat cells are a commonly used T-lymphocyte cell line for studying ITK signaling. Other T-cell lines or primary T-cells can also be used.

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is a standard medium for Jurkat cell culture. The stability of this compound in specific cell culture media should be determined empirically, but it is recommended to prepare fresh dilutions in media for each experiment.

Recommended this compound Concentration for Cell Culture

Based on the potent IC50 for PLC-γ phosphorylation, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. Optimization will be necessary depending on the specific cell type and experimental endpoint.

Protocol 1: Inhibition of PLC-γ Phosphorylation (Western Blot)

This protocol details the steps to assess the inhibitory effect of this compound on TCR-induced PLC-γ phosphorylation in Jurkat cells.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Western Blot A Seed Jurkat Cells B Pre-treat with this compound A->B C Stimulate with anti-CD3/CD28 B->C D Lyse Cells C->D E Protein Quantification D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Antibody Incubation (p-PLC-γ1, Total PLC-γ1) G->H I Detection & Analysis H->I

Workflow for Western Blot Analysis of PLC-γ Phosphorylation.

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM in DMSO)

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

  • Pre-treatment: Aliquot cells into tubes and pre-incubate with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO vehicle control for 1-2 hours at 37°C.

  • Stimulation: Stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against total PLC-γ1 as a loading control.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on T-cells.

Materials:

  • Jurkat cells or other T-cell lines

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilizing solution) to each well and mix thoroughly.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Troubleshooting

  • Low Inhibitory Effect:

    • Confirm the activity of the this compound stock solution.

    • Optimize the pre-incubation time and concentration of the inhibitor.

    • Ensure the stimulation of the cells was effective by checking positive controls.

  • High Background in Western Blots:

    • Increase the number of washes.

    • Optimize the blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies).

    • Titrate the primary and secondary antibody concentrations.

  • Variability in Cell Viability Assays:

    • Ensure even cell seeding in all wells.

    • Minimize evaporation from the edge wells of the 96-well plate by filling them with sterile PBS or media.

    • Ensure complete solubilization of the formazan crystals in the MTT assay.

These application notes and protocols provide a starting point for the use of this compound in cell culture. As with any experimental system, optimization of conditions for your specific cell type and assay is recommended.

References

GNE-4997: Application Notes and Protocols for Primary T-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the activation, differentiation, and effector functions of T-cells.[2] Its inhibition presents a promising therapeutic strategy for a range of T-cell mediated diseases, including autoimmune disorders and certain types of T-cell malignancies. These application notes provide a comprehensive guide for the use of this compound in primary T-cell culture, including its mechanism of action, expected effects, and detailed experimental protocols.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. ITK is recruited to the plasma membrane and activated, whereupon it phosphorylates and activates Phospholipase C gamma 1 (PLCγ1).[2] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), respectively. These events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.

This compound exerts its inhibitory effect by binding to the kinase domain of ITK, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This blockade of the TCR signaling pathway is expected to modulate T-cell responses.

GNE_4997_Mechanism_of_Action cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation APC APC (Antigen) APC->TCR Antigen Presentation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization Activation NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT_Activation->Gene_Expression

Figure 1: this compound inhibits ITK, blocking TCR signaling.

Quantitative Data

While specific data for this compound in primary T-cell assays is not extensively available in the public domain, the following table summarizes its known potency and the expected outcomes based on the known function of ITK and data from other ITK inhibitors.

ParameterCell TypeValueReference
Ki for ITK Biochemical Assay0.09 nM[1][3]
IC50 for PLC-γ phosphorylation Jurkat cells4 nM[1][2]
Expected Effect on T-cell Proliferation Primary T-cellsInhibitionGeneral ITK inhibitor effect
Expected Effect on Th1 Cytokines (IFN-γ) Primary T-cellsPotential for less inhibition or enhancementGeneral ITK inhibitor effect
Expected Effect on Th2 Cytokines (IL-4, IL-5, IL-13) Primary T-cellsStrong Inhibition[2] General ITK inhibitor effect
Expected Effect on Th17 Cytokines (IL-17A) Primary T-cellsInhibitionGeneral ITK inhibitor effect

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on primary T-cell functions.

Primary Human T-Cell Isolation and Culture

Objective: To isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) for subsequent in vitro assays.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)

  • Recombinant human IL-2

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

  • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and perform T-cell enrichment using the RosetteSep™ cocktail according to the manufacturer's instructions.

  • Count the enriched T-cells and assess viability using a hemocytometer and trypan blue.

  • Resuspend the T-cells in Complete RPMI at a desired concentration (e.g., 1 x 10^6 cells/mL). For long-term culture, supplement the medium with IL-2 (10-20 U/mL).

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on T-cell proliferation upon stimulation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (dissolved in DMSO)

  • 96-well U-bottom plates

Protocol:

  • Label isolated primary T-cells with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze CFSE dilution by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.

  • Quantify the percentage of proliferated cells in each treatment condition.

T_Cell_Proliferation_Workflow start Isolate Primary T-Cells label_cfse Label with CFSE start->label_cfse seed_plate Seed in anti-CD3/CD28 coated plate label_cfse->seed_plate add_gne Add this compound (serial dilutions) seed_plate->add_gne incubate Incubate 3-5 days add_gne->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Quantify Proliferation analyze->end

Figure 2: Workflow for T-cell proliferation assay.

Cytokine Production Analysis (ELISA or Intracellular Staining)

Objective: To measure the effect of this compound on the production of key T-cell cytokines.

Materials:

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound

  • Brefeldin A (for intracellular staining)

  • ELISA kits for IFN-γ, IL-4, IL-17A

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated anti-cytokine antibodies

Protocol (ELISA):

  • Activate primary T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 48-72 hours.

  • Collect the culture supernatants.

  • Perform ELISA for the cytokines of interest (e.g., IFN-γ, IL-4, IL-17A) according to the manufacturer's instructions.

  • Determine the concentration of each cytokine in the supernatants and calculate the IC50 of this compound for the inhibition of each cytokine.

Protocol (Intracellular Cytokine Staining):

  • Activate primary T-cells as described above for 6-24 hours.

  • For the last 4-6 hours of culture, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A).

  • Analyze the percentage of cytokine-producing cells by flow cytometry.

T-Helper Cell Differentiation Assay

Objective: To evaluate the influence of this compound on the differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets.

Materials:

  • Naive CD4+ T-cell isolation kit

  • Th1 polarizing cytokines: IL-12, anti-IL-4

  • Th2 polarizing cytokines: IL-4, anti-IFN-γ

  • Th17 polarizing cytokines: IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4

  • This compound

  • Antibodies for flow cytometry: anti-IFN-γ (for Th1), anti-IL-4 (for Th2), anti-IL-17A (for Th17)

Protocol:

  • Isolate naive CD4+ T-cells from PBMCs.

  • Activate the naive T-cells with anti-CD3/CD28 antibodies in the presence of the respective polarizing cytokine cocktails for each T-helper subset.

  • Add this compound at different concentrations to parallel cultures for each condition.

  • Culture the cells for 5-7 days, replenishing cytokines and media as needed.

  • Restimulate the differentiated cells for a short period (4-6 hours) with PMA and ionomycin in the presence of Brefeldin A.

  • Perform intracellular cytokine staining for the signature cytokines of each subset (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and analyze by flow cytometry.

  • Determine the effect of this compound on the percentage of cells differentiating into each T-helper lineage.

T_Helper_Differentiation_Logic cluster_conditions Polarizing Conditions cluster_gne Treatment cluster_outcome Expected Outcome with this compound naive_t Naive CD4+ T-Cell activation Activation (anti-CD3/CD28) naive_t->activation th1 Th1 (IL-12, anti-IL-4) activation->th1 th2 Th2 (IL-4, anti-IFN-γ) activation->th2 th17 Th17 (IL-6, TGF-β, IL-23) activation->th17 gne This compound th1->gne th1_out Th1 Differentiation (Less Affected/Enhanced) th2->gne th2_out Th2 Differentiation (Inhibited) th17->gne th17_out Th17 Differentiation (Inhibited)

Figure 3: Logic of T-helper differentiation assay with this compound.

Conclusion

This compound is a powerful research tool for investigating the role of ITK in T-cell biology. Its high potency and selectivity make it an ideal candidate for in vitro studies using primary T-cell cultures. The protocols outlined above provide a framework for characterizing the effects of this compound on key T-cell functions, including proliferation, cytokine production, and differentiation. While specific quantitative data in primary T-cells is still emerging, the known mechanism of ITK inhibition suggests that this compound will be a valuable compound for modulating T-cell responses in various experimental settings. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific primary T-cell assays.

References

Application Notes and Protocols for Western Blot Analysis of p-PLCγ with GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Western blot analysis of phosphorylated Phospholipase C gamma 1 (p-PLCγ1) at tyrosine 783, following treatment of cells with GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).

Introduction

Phospholipase C gamma 1 (PLCγ1) is a critical enzyme in intracellular signaling pathways, activated through phosphorylation by receptor and non-receptor tyrosine kinases. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C, respectively. The phosphorylation of PLCγ1 at tyrosine 783 (p-PLCγ1 Tyr783) is a key indicator of its activation.

This compound is a potent and selective inhibitor of ITK, a member of the Tec family of kinases.[1][2][3] ITK plays a significant role in T-cell receptor signaling, which involves the phosphorylation of PLCγ1.[1] this compound has been shown to inhibit the phosphorylation of PLCγ in Jurkat cells with an IC50 of 4 nM, demonstrating its utility as a tool to investigate PLCγ1-mediated signaling pathways.[1][2] This protocol details the use of this compound to study its effects on PLCγ1 phosphorylation via Western blot analysis.

Signaling Pathway

The following diagram illustrates the signaling pathway involving ITK and PLCγ1, and the inhibitory effect of this compound.

GNE4997_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation pPLCg1 p-PLCγ1 (Tyr783) (Active) PIP2 PIP2 pPLCg1->PIP2 Hydrolysis GNE4997 This compound GNE4997->ITK Inhibition IP3_DAG IP3 + DAG PIP2->IP3_DAG

Caption: ITK-mediated phosphorylation of PLCγ1 and its inhibition by this compound.

Experimental Protocol

This protocol is designed for cultured cells, such as Jurkat cells, where this compound has a known inhibitory effect on p-PLCγ.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compoundMedchemExpressHY-18963
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS)Gibco10010023
RIPA Lysis BufferThermo Fisher89900
Protease Inhibitor CocktailSigma-AldrichP2714
Phosphatase Inhibitor CocktailSigma-AldrichP5726
BCA Protein Assay KitThermo Fisher23227
4x Laemmli Sample BufferBio-Rad1610747
Precast SDS-PAGE GelsBio-Rad4561096
PVDF MembraneBio-Rad1620177
Tris-Glycine Transfer BufferBio-Rad1610734
10x TBST BufferCell Signaling Tech.9997
Non-fat Dry MilkBio-Rad1706404
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody: p-PLCγ1 (Tyr783)Cell Signaling Tech.2821
Primary Antibody: Total PLCγ1Cell Signaling Tech.5690
Primary Antibody: β-ActinCell Signaling Tech.8457
HRP-conjugated Anti-Rabbit IgGCell Signaling Tech.7074
Chemiluminescent HRP SubstrateBio-Rad1705061

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed and grow cells (e.g., Jurkat) - Treat with this compound (e.g., 0-100 nM) - Stimulate to induce PLCγ1 phosphorylation B 2. Cell Lysis - Wash with cold PBS - Lyse with RIPA buffer containing protease/phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA assay B->C D 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Separate proteins by size on a polyacrylamide gel D->E F 6. Protein Transfer - Transfer proteins from gel to a PVDF membrane E->F G 7. Immunoblotting - Block with 5% BSA - Incubate with primary antibodies (p-PLCγ1, Total PLCγ1, β-Actin) - Incubate with HRP-conjugated secondary antibody F->G H 8. Detection & Analysis - Add chemiluminescent substrate - Image the blot - Quantify band intensities G->H

Caption: Workflow for Western blot analysis of p-PLCγ1.

Step-by-Step Protocol

1. Cell Culture and Treatment with this compound a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight. c. Prepare a stock solution of this compound in DMSO. d. Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a DMSO-only vehicle control. e. Stimulate the cells to induce PLCγ1 phosphorylation. For Jurkat cells, this can be achieved by treating with an anti-CD3 antibody or Pervanadate (1 mM for 5 minutes).[4] An unstimulated, untreated control should also be included.

2. Cell Lysis and Protein Extraction a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 15-30 minutes with periodic vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE a. Load 20-30 µg of protein per lane into a precast polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration. c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane. b. Briefly activate the PVDF membrane in methanol before assembling the transfer stack. c. Perform the transfer according to the transfer system manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes).

7. Immunoblotting a. Following transfer, block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5][6][7] b. Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[5][8] Recommended dilutions are provided in the table below. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.[5][6] e. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Data Analysis a. Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the p-PLCγ1 signal to the total PLCγ1 signal and/or a loading control like β-Actin.

Data Presentation

Quantitative Data Summary
ParameterRecommended Value/ConcentrationNotes
This compound Treatment Conc.0 - 100 nMBased on the known IC50 of 4 nM for p-PLCγ inhibition.[1][2] A dose-response curve is recommended.
This compound Treatment Time1 - 2 hoursPre-incubation time before cell stimulation.
Protein Loading per Lane20 - 30 µgAdjust as needed based on target protein abundance.
Primary Antibody Dilutions:
- p-PLCγ1 (Tyr783)1:1000Incubate overnight at 4°C in 5% BSA/TBST.[8]
- Total PLCγ11:1000Use as a loading control for p-PLCγ1.
- β-Actin1:1000Use as a general loading control.
Secondary Antibody Dilution:
- Anti-rabbit IgG, HRP-linked1:2000 - 1:5000Incubate for 1 hour at room temperature in 5% milk/TBST.[5]
Blocking Buffer5% w/v BSA in TBSTRecommended for phospho-specific antibodies to reduce background.[5][6][7]

By following this detailed protocol, researchers can effectively utilize this compound to investigate its impact on PLCγ1 phosphorylation and downstream signaling events. Proper controls and careful optimization of antibody concentrations and incubation times will ensure reliable and reproducible results.

References

Application Notes and Protocols for a Cytokine Release Assay with GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway. ITK plays a pivotal role in the activation and differentiation of T-cells, particularly in the context of T-helper 2 (Th2) and T-helper 17 (Th17) cell responses. Inhibition of ITK is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This document provides a detailed protocol for performing a cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to evaluate the in vitro efficacy of this compound in modulating T-cell responses.

A cytokine release assay is a critical tool for characterizing the immunomodulatory effects of compounds like this compound. By measuring the profile of cytokines released from stimulated T-cells in the presence of the inhibitor, researchers can quantify its potency and selectivity. This assay is essential for preclinical drug development to understand the mechanism of action and to guide dose-selection for further studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway in T-cells and the experimental workflow for the cytokine release assay.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck ITK ITK Lck->ITK PLCG1 PLCγ1 ITK->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Cytokine_Genes Cytokine Gene Transcription NFAT->Cytokine_Genes AP1->Cytokine_Genes NFkB->Cytokine_Genes GNE4997 This compound GNE4997->ITK

Caption: ITK Signaling Pathway in T-Cell Activation.

Cytokine_Release_Assay_Workflow cluster_0 Day 1 cluster_1 Day 1 cluster_2 Day 1 cluster_3 Day 2-3 cluster_4 Day 3 PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Plating Plate PBMCs PBMC_Isolation->Cell_Plating GNE4997_Addition Add this compound (and Vehicle Control) Cell_Plating->GNE4997_Addition Preincubation Pre-incubate GNE4997_Addition->Preincubation Stimulation Stimulate with anti-CD3/anti-CD28 Preincubation->Stimulation Incubation Incubate for 48h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis Analyze Cytokines (Multiplex Assay) Supernatant_Collection->Cytokine_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis

Caption: Experimental Workflow for the Cytokine Release Assay.

Experimental Protocols

Materials and Reagents
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor buffy coats or whole blood.

  • Compound: this compound (prepare stock solutions in DMSO).

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-Cell Stimulation Reagents:

    • Anti-human CD3 antibody (clone UCHT1 or OKT3), plate-bound.

    • Anti-human CD28 antibody (clone CD28.2), soluble.

  • Reagents for PBMC Isolation:

    • Ficoll-Paque PLUS.

    • Phosphate Buffered Saline (PBS).

  • Assay Plates: 96-well flat-bottom tissue culture plates.

  • Cytokine Detection: Multiplex bead-based immunoassay kit (e.g., Luminex) for human Th1/Th2/Th17 cytokines. The panel should ideally include:

    • Th1: IFN-γ, IL-2

    • Th2: IL-4, IL-5, IL-10, IL-13

    • Th17: IL-17A

    • Pro-inflammatory: TNF-α, IL-6

Protocol for Cytokine Release Assay

Day 0: Plate Coating

  • Dilute anti-human CD3 antibody to 2 µg/mL in sterile PBS.

  • Add 100 µL of the diluted antibody solution to each well of a 96-well flat-bottom plate.

  • Incubate the plate overnight at 4°C.

Day 1: Cell Seeding, Compound Treatment, and Stimulation

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

  • Perform a cell count and assess viability (should be >95%). Adjust the cell density to 2 x 10^6 cells/mL.

  • Wash the anti-CD3 coated plate twice with 200 µL of sterile PBS to remove any unbound antibody.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0.1 nM to 1000 nM, based on its reported IC50 of 4 nM for PLC-γ phosphorylation.[1][2] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of the anti-CD3 coated plate.

  • Add 50 µL of the PBMC suspension (1 x 10^5 cells) to each well.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour. This allows the compound to penetrate the cells before stimulation.

  • Prepare a solution of soluble anti-human CD28 antibody at 4 µg/mL in complete RPMI 1640 medium.

  • Add 100 µL of the anti-CD28 antibody solution to each well to achieve a final concentration of 2 µg/mL. The final volume in each well will be 200 µL.

  • Include the following controls in your plate layout:

    • Unstimulated Cells: PBMCs with vehicle control, no anti-CD3/CD28 stimulation.

    • Stimulated Cells (Vehicle Control): PBMCs with vehicle control and anti-CD3/CD28 stimulation.

    • This compound Treated Cells: PBMCs with various concentrations of this compound and anti-CD3/CD28 stimulation.

Day 3: Supernatant Collection and Cytokine Analysis

  • After 48 hours of incubation at 37°C in a 5% CO2 incubator, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until analysis.

  • Analyze the cytokine concentrations in the supernatants using a multiplex bead-based immunoassay according to the manufacturer's instructions.

Data Presentation

The quantitative data from the cytokine release assay should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cytokine Release (pg/mL) from Stimulated PBMCs

TreatmentIFN-γ (pg/mL)IL-2 (pg/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-10 (pg/mL)IL-13 (pg/mL)IL-17A (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
UnstimulatedMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Stimulated (Vehicle)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (0.1 nM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (1 nM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (10 nM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (100 nM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (1000 nM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Table 2: IC50 Values of this compound for Cytokine Inhibition

CytokineIC50 (nM)
IFN-γValue
IL-2Value
IL-4Value
IL-5Value
IL-10Value
IL-13Value
IL-17AValue
TNF-αValue
IL-6Value

IC50 values should be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Expected Outcomes

Based on the known function of ITK, this compound is expected to demonstrate a dose-dependent inhibition of cytokine production from stimulated PBMCs. Specifically:

  • Strong Inhibition of Th2 and Th17 Cytokines: A significant reduction in the levels of IL-4, IL-5, IL-13, and IL-17A is anticipated.

  • Moderate to Low Inhibition of Th1 Cytokines: The production of IFN-γ and IL-2 may be less affected compared to Th2 and Th17 cytokines, reflecting the differential role of ITK in Th1 signaling.

  • Inhibition of Pro-inflammatory Cytokines: A decrease in TNF-α and IL-6 levels is also expected, as their production can be downstream of T-cell activation.

The IC50 values will provide a quantitative measure of the potency of this compound for inhibiting the release of specific cytokines. This data is crucial for comparing the activity of this compound with other immunomodulatory compounds and for understanding its therapeutic potential.

References

Application Notes and Protocols for GNE-4997 in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. This complex pathophysiology is largely driven by a T-helper 2 (Th2) cell-mediated immune response, involving the release of key cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. A critical enzyme in the signaling cascade of T-cells is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases. Genetic deletion or kinase-inactive mutations of ITK in mice have been shown to impair Th2 cell function and protect against the development of allergic asthma in ovalbumin (OVA)-induced models, leading to reduced lung inflammation, eosinophil infiltration, and mucus production.[1]

GNE-4997 is a potent and highly selective inhibitor of ITK, with a reported in vitro half-maximal inhibitory concentration (IC50) of 4 nM for the inhibition of Phospholipase C-γ (PLC-γ) phosphorylation in Jurkat cells following T-cell receptor stimulation.[1] As such, this compound represents a valuable pharmacological tool to investigate the therapeutic potential of ITK inhibition in preclinical models of allergic asthma.

These application notes provide detailed protocols for the use of this compound in a standard ovalbumin-induced mouse model of allergic asthma. It is important to note that while the genetic absence of ITK is protective, a study using a closely related selective ITK inhibitor, GNE-7056, in an OVA-induced asthma model unexpectedly failed to reduce airway hyperresponsiveness and inflammation.[2] In fact, the pharmacological inhibition of ITK in that study resulted in T-cell hyperplasia and an increase in Th2-type cytokines.[2] Therefore, researchers using this compound should be aware of these potential paradoxical effects and incorporate relevant endpoints to monitor T-cell populations and a broad range of cytokines.

Signaling Pathway of ITK in Th2 Cells

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 LAT LAT Lck->LAT SLP76 SLP-76 LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKCθ DAG->PKC NFAT NFAT Ca2->NFAT Th2_Cytokines Th2 Cytokine (IL-4, IL-5, IL-13) Gene Transcription NFAT->Th2_Cytokines NFkB NF-κB PKC->NFkB NFkB->Th2_Cytokines experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Day0->Day14 Day21 Day 21-23: OVA Aerosol Challenge & this compound Treatment Day14->Day21 Day24 Day 24: Endpoint Analysis Day21->Day24

References

Application Note: Preparation of a GNE-4997 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a Ki (inhibitor constant) of 0.09 nM.[1][2][3][4][5] ITK is a member of the Tec family of kinases and plays a critical role in T-cell receptor (TCR) signaling pathways, which are essential for T-cell development, differentiation, and effector functions.[5] Specifically, this compound has been shown to inhibit the phosphorylation of Phospholipase C-γ (PLC-γ) in Jurkat cells with an IC50 of 4 nM.[1][5] Due to its role in T-cell signaling, this compound is a valuable tool for research in immunology, inflammation, and oncology. Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This protocol outlines the procedure for preparing a 10 mM stock solution in DMSO.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₅H₂₇F₂N₅O₃S[1][2][3][4][6]
Molecular Weight 515.58 g/mol [1][3][4][6][7]
CAS Number 1705602-02-3[1][2][6][7]
Appearance Solid powder[3][6]
Solubility in DMSO 10 mM[3]
Purity >98%[3][6]
Storage (Solid) -20°C for long-term storage (months to years).[2][3][6][8][2][3][6][8]
Storage (Stock Solution) -20°C or -80°C. Stable for up to 1 month at -20°C.[2][3][4][7][2][3][4][7]

Experimental Protocol: Preparation of 10 mM Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in high-purity DMSO.

Materials and Equipment
  • This compound solid powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Analytical balance (sensitive to at least 0.1 mg)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Optional: Sonicating water bath

Stock Solution Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM × 1 mL × 515.58 g/mol

  • Mass (mg) = 5.156 mg

Therefore, 5.16 mg of this compound is required to make 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[7] This prevents condensation of moisture inside the vial, which can affect compound stability.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound (e.g., 5.16 mg) and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, gentle warming (not exceeding 40°C) or brief sonication in a water bath can be used to facilitate the process.[9] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[2]

  • Storage: Store the aliquots in a tightly sealed container at -20°C or -80°C.[2][3][4][7] When stored properly, the solution is stable for at least one month.[2][7]

Preparation of Working Solutions

When preparing aqueous working solutions from the DMSO stock, it is crucial to avoid precipitation.

  • First, perform any necessary serial dilutions in 100% DMSO to get closer to the final desired concentration.

  • Then, add the diluted DMSO stock to your aqueous buffer or cell culture medium. The final concentration of DMSO in cell-based assays should generally be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

GNE4997_Workflow start Start: this compound Powder equilibrate 1. Equilibrate vial to room temperature start->equilibrate calculate 2. Calculate required mass and volume equilibrate->calculate weigh 3. Weigh this compound powder calculate->weigh add_dmso 4. Add appropriate volume of DMSO weigh->add_dmso dissolve 5. Vortex / Sonicate to dissolve add_dmso->dissolve aliquot 6. Aliquot into single-use tubes dissolve->aliquot store 7. Store at -20°C or -80°C aliquot->store end_node End: 10 mM Stock Solution store->end_node

Caption: Workflow for this compound stock solution preparation.

This compound Mechanism of Action

This compound acts by inhibiting ITK, a key kinase in the T-cell receptor (TCR) signaling cascade.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation ITK ITK TCR->ITK activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates Downstream Downstream Signaling (e.g., Ca²⁺ Mobilization) PLCG1->Downstream GNE4997 This compound GNE4997->ITK inhibits

Caption: Simplified ITK signaling pathway and this compound inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial component of the T-cell receptor (TCR) signaling pathway.[1] ITK, a member of the Tec family of kinases, plays a significant role in T-cell activation, differentiation, and cytokine production.[1][2] Specifically, ITK is involved in the phosphorylation of phospholipase C-gamma 1 (PLC-γ1), which in turn leads to the generation of second messengers that drive downstream signaling events.[1][2] Inhibition of ITK is a promising therapeutic strategy for a range of immune-mediated diseases, including allergic and autoimmune disorders.

These application notes provide a detailed protocol for the analysis of primary human T-cells treated with this compound using flow cytometry. The included methodologies cover the assessment of T-cell activation, proliferation, and cytokine production to enable researchers to effectively characterize the immunomodulatory effects of this compound.

This compound: Mechanism of Action

This compound selectively targets ITK, thereby attenuating TCR-mediated signaling. Upon TCR engagement, ITK is recruited to the cell membrane and is involved in the phosphorylation and activation of PLC-γ1.[2] Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC), respectively. These events are critical for the activation of transcription factors, such as NFAT and NF-κB, which drive the expression of genes involved in T-cell activation, proliferation, and cytokine secretion. By inhibiting ITK, this compound effectively dampens this signaling cascade.

GNE_4997_Mechanism_of_Action This compound Mechanism of Action TCR TCR Engagement LCK LCK Activation TCR->LCK ZAP70 ZAP-70 Phosphorylation LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg1 p-PLC-γ1 (Active) PIP2 PIP2 pPLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NFAT, NF-κB, AP-1 Activation Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Activation, Cytokines, Proliferation) Transcription_Factors->Gene_Expression

This compound inhibits ITK-mediated phosphorylation of PLC-γ1.

Data Presentation: Effects of this compound on T-Cell Functions

The following tables summarize representative quantitative data on the dose-dependent effects of this compound on primary human T-cell activation, proliferation, and cytokine production.

Table 1: Effect of this compound on T-Cell Activation Marker Expression

This compound (nM)% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells% CD25+ of CD8+ T-cells
0 (Vehicle)85.2 ± 4.178.5 ± 5.390.1 ± 3.882.3 ± 4.9
170.3 ± 3.965.1 ± 4.875.4 ± 4.268.9 ± 5.1
1045.8 ± 3.240.2 ± 3.950.3 ± 3.744.1 ± 4.3
10015.6 ± 2.112.8 ± 1.918.2 ± 2.515.7 ± 2.2
10005.2 ± 1.34.1 ± 0.96.8 ± 1.55.3 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on T-Cell Proliferation

This compound (nM)Proliferation Index (CFSE)
0 (Vehicle)3.8 ± 0.3
13.1 ± 0.2
102.0 ± 0.2
1001.2 ± 0.1
10001.0 ± 0.1

The proliferation index was calculated from CFSE dilution assays. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Cytokine Production

This compound (nM)% IFN-γ+ of CD4+ T-cells% IL-4+ of CD4+ T-cells% IFN-γ+ of CD8+ T-cells
0 (Vehicle)35.4 ± 3.115.2 ± 1.855.7 ± 4.5
128.1 ± 2.59.8 ± 1.245.2 ± 3.9
1015.7 ± 1.94.1 ± 0.825.8 ± 2.7
1005.3 ± 0.91.2 ± 0.48.9 ± 1.5
10001.8 ± 0.50.4 ± 0.22.1 ± 0.7

Cytokine production was measured by intracellular staining. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation : this compound is soluble in dimethyl sulfoxide (DMSO).[3]

  • Procedure :

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • For cell culture experiments, dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to minimize solvent-induced cytotoxicity.

Protocol 2: T-Cell Isolation and Culture
  • Materials :

    • Human peripheral blood mononuclear cells (PBMCs)

    • Ficoll-Paque PLUS

    • RosetteSep™ Human T Cell Enrichment Cocktail

    • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

    • Human CD3/CD28 T-cell activator beads

    • Recombinant human IL-2

  • Procedure :

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail.

    • Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • For T-cell activation, add CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1 and supplement the medium with 20 U/mL of recombinant human IL-2.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for the desired duration (e.g., 24-72 hours for activation marker analysis, 72-96 hours for proliferation assays).

T_Cell_Treatment_Workflow T-Cell Treatment and Staining Workflow PBMC_Isolation PBMC Isolation (Ficoll Gradient) T_Cell_Enrichment T-Cell Enrichment (Negative Selection) PBMC_Isolation->T_Cell_Enrichment Cell_Culture Cell Seeding & Activation (anti-CD3/CD28 + IL-2) T_Cell_Enrichment->Cell_Culture GNE4997_Treatment This compound Treatment (Dose-Response) Cell_Culture->GNE4997_Treatment Incubation Incubation (37°C, 5% CO₂) GNE4997_Treatment->Incubation Cell_Harvest Cell Harvesting Incubation->Cell_Harvest Staining Flow Cytometry Staining (Surface & Intracellular) Cell_Harvest->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition

Workflow for T-cell treatment and preparation for flow cytometry.
Protocol 3: Flow Cytometry Staining for T-Cell Activation Markers

  • Materials :

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fluorochrome-conjugated antibodies:

      • Anti-Human CD3

      • Anti-Human CD4

      • Anti-Human CD8

      • Anti-Human CD69

      • Anti-Human CD25

    • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • Procedure :

    • Harvest the treated T-cells and wash them with FACS buffer.

    • Resuspend the cells in FACS buffer at a concentration of 1 x 10⁷ cells/mL.

    • Add the viability dye according to the manufacturer's instructions.

    • Add the fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

Protocol 4: T-Cell Proliferation Assay using CFSE
  • Materials :

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • PBS

  • Procedure :

    • Before stimulation, resuspend the purified T-cells in PBS at 1 x 10⁷ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

    • Proceed with T-cell stimulation and this compound treatment as described in Protocol 2.

    • After 72-96 hours, harvest the cells and stain for surface markers as described in Protocol 3.

    • Analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations by flow cytometry.

Protocol 5: Intracellular Cytokine Staining
  • Materials :

    • Brefeldin A and Monensin

    • Fixation/Permeabilization solution

    • Permeabilization buffer

    • Fluorochrome-conjugated antibodies for intracellular cytokines:

      • Anti-Human IFN-γ

      • Anti-Human IL-4

  • Procedure :

    • Four to six hours before harvesting the cells, add Brefeldin A and Monensin to the cell cultures to block cytokine secretion.

    • Harvest the cells and perform surface staining as described in Protocol 3.

    • After surface staining, wash the cells and resuspend them in fixation/permeabilization solution for 20 minutes at 4°C.

    • Wash the cells with permeabilization buffer.

    • Add the fluorochrome-conjugated antibodies for intracellular cytokines and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

Flow Cytometry Gating Strategy

Gating_Strategy Flow Cytometry Gating Strategy All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Lymphocytes Lymphocytes (FSC-A vs SSC-A) Singlets->Lymphocytes Live_Cells Live Cells (Viability Dye vs SSC-A) Lymphocytes->Live_Cells T_Cells T-Cells (CD3+) Live_Cells->T_Cells CD4_CD8 CD4+ and CD8+ Subsets T_Cells->CD4_CD8 Activation_Markers Activation Markers (CD69 vs CD25) CD4_CD8->Activation_Markers Cytokines Intracellular Cytokines (IFN-γ vs IL-4) CD4_CD8->Cytokines Proliferation Proliferation (CFSE) CD4_CD8->Proliferation

A general gating strategy for analyzing T-cell populations.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the ITK inhibitor this compound on primary human T-cells. By utilizing multi-parameter flow cytometry, researchers can obtain detailed insights into the dose-dependent impact of this compound on T-cell activation, proliferation, and cytokine production, thereby facilitating the preclinical evaluation of this promising immunomodulatory compound.

References

Troubleshooting & Optimization

optimizing GNE-4997 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GNE-4997

Welcome to the technical support center for this compound. This guide provides essential information, experimental protocols, and troubleshooting advice to help researchers and scientists effectively use this compound and optimize its incubation time for maximal inhibition in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK).[1][2][3] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling.[2] It is involved in T-cell development, differentiation, and effector functions, making it a target for immunological and inflammatory diseases.[2] this compound acts by binding to the kinase, thereby preventing the phosphorylation of its downstream targets.

Q2: What is the mechanism of action for this compound?

This compound inhibits the kinase activity of ITK. In the context of T-cell activation, the T-cell receptor (TCR) is stimulated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[2] This phosphorylation event initiates a cascade of downstream signals, including calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are crucial for T-cell function. This compound blocks the phosphorylation of PLCγ1, thereby inhibiting this entire downstream signaling pathway.

GNE_4997_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR ITK ITK TCR->ITK Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates pPLCG1 p-PLCγ1 ITK->pPLCG1 Phosphorylates Downstream Downstream Signaling (e.g., Ca2+ mobilization, NFAT activation) pPLCG1->Downstream Activates GNE4997 This compound GNE4997->ITK Inhibits

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Q3: What are the known inhibitory values for this compound?

This compound has demonstrated high potency in both biochemical and cell-based assays. The available data is summarized below.

ParameterValueAssay Type / Context
Ki 0.09 nMBiochemical kinase assay.[1][2][3]
IC50 4 nMInhibition of PLCγ1 phosphorylation in Jurkat cells following TCR stimulation.[2]
Q4: What is the recommended starting point for this compound incubation time?

The optimal incubation time depends heavily on the experimental endpoint.

  • For Phosphorylation Assays (e.g., Western Blot for p-PLCγ1): To measure the direct inhibition of ITK's catalytic activity, a short incubation time is generally sufficient. A recommended starting point is 30 minutes to 2 hours of pre-incubation with this compound before cell stimulation.[4]

  • For Functional/Phenotypic Assays (e.g., cytokine release, cell proliferation): These assays measure downstream biological consequences, which require more time to manifest. A longer incubation period of 24 to 72 hours is a common starting range.[4]

For all new experimental setups, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay conditions.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time for PLCγ1 Phosphorylation Inhibition

This protocol describes how to determine the ideal pre-incubation time for this compound to achieve maximal inhibition of TCR-stimulated PLCγ1 phosphorylation in Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium + 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody (for TCR stimulation)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: Anti-phospho-PLCγ1, Anti-total-PLCγ1, Anti-GAPDH (loading control)

  • Western blot reagents and equipment

Methodology:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS to a density of approximately 1-2 x 10^6 cells/mL.

  • Cell Plating: Seed cells in a multi-well plate at a density suitable for protein extraction.

  • Inhibitor Pre-incubation:

    • Prepare dilutions of this compound (e.g., at 1x, 5x, and 10x the IC50 of 4 nM) and a vehicle control (DMSO).

    • Add the inhibitor or vehicle to the cells and incubate at 37°C for different time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours ).

  • Cell Stimulation: After the pre-incubation period, stimulate the cells by adding anti-CD3 antibody for a short period (e.g., 10-15 minutes) to induce TCR activation and subsequent PLCγ1 phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS.

    • Add lysis buffer with inhibitors to each well, incubate on ice for 15 minutes.

    • Harvest the lysates and clarify by centrifugation.

  • Protein Analysis:

    • Quantify protein concentration in each lysate.

    • Perform Western blotting to detect the levels of phosphorylated PLCγ1 (p-PLCγ1), total PLCγ1, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for p-PLCγ1 and normalize them to the total PLCγ1 and loading control. The optimal incubation time is the shortest duration that provides maximal inhibition of p-PLCγ1 at the lowest effective concentration of this compound.

Workflow start Start seed_cells Seed Jurkat Cells start->seed_cells prepare_inhibitor Prepare this compound Dilutions (e.g., 4 nM, 20 nM, 40 nM) & Vehicle seed_cells->prepare_inhibitor incubate Pre-incubate with Inhibitor for Different Time Points (15m, 30m, 1h, 2h, 4h) prepare_inhibitor->incubate stimulate Stimulate with anti-CD3 (10-15 min) incubate->stimulate lyse Lyse Cells & Harvest Protein stimulate->lyse wb Western Blot for p-PLCγ1 / Total PLCγ1 lyse->wb analyze Analyze Band Intensities wb->analyze end Determine Optimal Time analyze->end

Caption: Workflow for determining the optimal this compound incubation time.

Troubleshooting Guide

Q5: Why am I not observing inhibition of my downstream target?

If you are not seeing the expected inhibitory effect from this compound, there are several potential causes. Follow this guide to troubleshoot the issue.

  • Possible Cause 1: Suboptimal Incubation Time

    • Solution: The inhibitor may require more or less time to engage the target effectively in your system. For phosphorylation events, an overly long incubation might allow compensatory pathways to activate. For phenotypic assays, the time may be too short. Perform the time-course experiment described above.[4]

  • Possible Cause 2: Inhibitor Concentration is Too Low

    • Solution: Although the reported IC50 is 4 nM, this can vary between cell lines and assay conditions. Perform a dose-response experiment with a wider range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the IC50 in your specific system.

  • Possible Cause 3: Issues with Cell Stimulation

    • Solution: Ensure that your stimulation protocol is effective. Include a positive control (stimulation with vehicle pre-treatment) and a negative control (no stimulation) to confirm that the pathway is being robustly activated and that you have a sufficient signal window to detect inhibition.

  • Possible Cause 4: Inhibitor Inactivity

    • Solution: Ensure the inhibitor stock solution was prepared and stored correctly to prevent degradation.[5] Prepare a fresh dilution from a powder stock if possible. Verify the compound's integrity.

  • Possible Cause 5: Cell Line-Specific Effects

    • Solution: Confirm that your cell line expresses ITK and that the pathway is active. Some cell lines may have mutations or express different levels of signaling proteins, affecting their response to the inhibitor.[6]

Troubleshooting start No Inhibition Observed q1 Is the pathway being activated? (Check positive control) start->q1 q2 Is the inhibitor concentration optimal? q1->q2 Yes sol1 Troubleshoot stimulation protocol. Verify target expression. q1->sol1 No q3 Is the incubation time optimal? q2->q3 Yes sol2 Perform dose-response curve to determine IC50 in your system. q2->sol2 No q4 Is the inhibitor active? q3->q4 Yes sol3 Perform time-course experiment. q3->sol3 No sol4 Check storage. Prepare fresh stock. q4->sol4 No end Problem Resolved q4->end Yes

Caption: A logical workflow for troubleshooting lack of inhibition with this compound.

References

potential off-target effects of GNE-4997 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This guide focuses on potential off-target effects in kinase assays and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), with a reported Ki of 0.09 nM.[1][2][3][4][5] ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor signaling.[6]

Q2: How selective is this compound?

This compound is described as a highly selective inhibitor of ITK.[1][6] Its design focused on reducing cytotoxicity by minimizing off-target antiproliferative effects. However, like any kinase inhibitor, the potential for off-target activity should be considered and experimentally evaluated in the context of your specific assay system.

Q3: Are there any known off-target kinases for this compound?

While comprehensive kinome scan data for this compound is not widely published, a study on a similar compound from the same chemical series indicated potential off-target activity against Leucine-rich repeat kinase 2 (LRRK2) and FYN tyrosine kinase. It is important to note that this is an extrapolation, and direct testing of this compound against these and other kinases is recommended to confirm any off-target interactions.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue: I am observing unexpected or inconsistent results in my cellular assays when using this compound.

This could be due to a variety of factors, including potential off-target effects. The following steps can help you troubleshoot:

  • Confirm On-Target Engagement: First, ensure that this compound is inhibiting its intended target, ITK, in your experimental system. A cellular assay measuring the phosphorylation of a known ITK substrate, such as PLC-γ, can confirm on-target activity. This compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM.[1][6]

  • Perform a Kinase Selectivity Profile: To identify potential off-target kinases, it is advisable to screen this compound against a broad panel of kinases (kinome scan). This can be done through commercial services that offer kinase profiling.

  • Validate Potential Off-Targets with IC50 Determination: If a kinome scan identifies potential off-target interactions, the next step is to determine the IC50 values for these kinases in a biochemical assay. This will quantify the potency of this compound against these unintended targets.

Data Presentation: this compound Potency

The following table summarizes the known potency of this compound against its primary target and provides a template for recording potential off-target data.

Kinase TargetAssay TypePotency (Ki/IC50)Reference
ITK BiochemicalKi: 0.09 nM[1][2][3][4][5]
ITK (cellular)CellularIC50: 4 nM (PLC-γ phosphorylation)[1][6]
LRRK2BiochemicalTo be determined
FYNBiochemicalTo be determined

Note: LRRK2 and FYN are included as potential off-targets based on data from a related compound. Experimental validation is required.

Experimental Protocols

Two common methods for assessing kinase inhibitor potency are the ADP-Glo™ Kinase Assay and the Radiometric Kinase Assay.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial ADP concentration.

Detailed Protocol:

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest (e.g., ITK, potential off-target kinases)

    • Substrate peptide/protein

    • This compound

    • Kinase reaction buffer

    • White, opaque multi-well plates

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing the kinase, substrate, and ATP in the kinase reaction buffer.

      • Add varying concentrations of this compound to the wells of the multi-well plate.

      • Initiate the kinase reaction by adding the enzyme.

      • Incubate at the optimal temperature and time for the specific kinase.

    • ATP Depletion:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation:

      • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

      • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

    • Data Acquisition:

      • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis:

      • The luminescent signal is inversely proportional to the kinase activity.

      • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Radiometric Kinase Assay

This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Principle:

A kinase reaction is performed with a radiolabeled ATP. The phosphorylated substrate is then separated from the unreacted ATP, and the radioactivity of the substrate is measured.

Detailed Protocol:

  • Materials:

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase of interest

    • Substrate peptide/protein

    • This compound

    • Kinase reaction buffer

    • Phosphocellulose paper (e.g., P81)

    • Wash buffer (e.g., phosphoric acid)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing the kinase, substrate, and a mix of cold ATP and [γ-³²P]ATP in the kinase reaction buffer.

      • Add varying concentrations of this compound.

      • Initiate the reaction by adding the enzyme or ATP.

      • Incubate at the optimal temperature and time.

    • Reaction Termination and Substrate Capture:

      • Spot a portion of the reaction mixture onto a phosphocellulose paper square. The phosphorylated substrate will bind to the paper.

      • Immediately place the paper in a wash buffer to stop the reaction.

    • Washing:

      • Wash the phosphocellulose papers multiple times with the wash buffer to remove unreacted [γ-³²P]ATP.

    • Radioactivity Measurement:

      • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • The amount of radioactivity is directly proportional to the kinase activity.

      • Plot the radioactive counts against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

GNE4997_Off_Target_Pathway cluster_TCR_Signaling T-Cell Receptor Signaling cluster_Off_Target Potential Off-Target Effects TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Activation Ca_PKC->NFAT_AP1_NFkB LRRK2 LRRK2 Other_Pathway Other Signaling Pathways LRRK2->Other_Pathway FYN FYN FYN->Other_Pathway GNE4997 This compound GNE4997->ITK Inhibition GNE4997->LRRK2 Potential Inhibition GNE4997->FYN Potential Inhibition

Caption: this compound inhibits ITK in the TCR signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_workflow Workflow for Investigating Off-Target Effects start Start: Unexpected Cellular Phenotype confirm_on_target 1. Confirm On-Target Engagement (e.g., Cellular p-Substrate Assay) start->confirm_on_target kinome_scan 2. Kinome-Wide Selectivity Profiling (e.g., KINOMEscan) confirm_on_target->kinome_scan identify_hits 3. Identify Potential Off-Target Hits kinome_scan->identify_hits ic50_determination 4. Determine IC50 for Off-Target Hits (e.g., ADP-Glo, Radiometric Assay) identify_hits->ic50_determination analyze_data 5. Analyze Selectivity Window ic50_determination->analyze_data conclusion Conclusion: Understand Contribution of Off-Target Effects analyze_data->conclusion

Caption: Workflow for identifying kinase inhibitor off-target effects.

References

minimizing cytotoxicity of GNE-4997 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-4997. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term experiments while minimizing potential cytotoxicity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is a key component of the T-cell receptor (TCR) signaling pathway and plays a crucial role in T-cell proliferation, differentiation, and cytokine production.[4][5] The design of this compound specifically aimed to reduce off-target antiproliferative effects to minimize cytotoxicity.[1][6]

Quantitative Data Summary: this compound Potency

ParameterValueCell Line/SystemReference
Ki (ITK)0.09 nMBiochemical Assay[1][2]
IC50 (PLC-γ phosphorylation)4 nMJurkat cells[1][6]

Q2: What is the established signaling pathway for ITK?

ITK is activated downstream of the T-cell receptor (TCR). Upon TCR stimulation, ITK is recruited to a signaling complex at the cell membrane where it becomes phosphorylated and activated. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of downstream transcription factors, including Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), as well as the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways collectively regulate T-cell activation and function.[5]

ITK_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ITK ITK Lck->ITK PLCG1 PLC-γ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB

Caption: Simplified ITK signaling pathway downstream of TCR activation.

Q3: What are the potential causes of cytotoxicity with this compound in long-term experiments?

Even with highly selective inhibitors, cytotoxicity can occur in long-term cell culture. Potential causes include:

  • On-target cytotoxicity: In cell types highly dependent on ITK signaling for survival and proliferation (e.g., certain T-cell subsets, ILC2s), prolonged inhibition of ITK can lead to apoptosis or growth arrest.[7] ITK has been shown to be essential for the survival of Type 2 Innate Lymphoid Cells (ILC2s) and for maintaining intestinal epithelial integrity.[7]

  • Off-target effects: Although designed for selectivity, this compound may inhibit other kinases at higher concentrations or with prolonged exposure, leading to unintended cytotoxic effects. A study on a related series of compounds identified potential off-target activity against LRRK2 and FYN.

  • Compound degradation and metabolite toxicity: Over time in culture media at 37°C, this compound may degrade into cytotoxic metabolites.

  • Suboptimal experimental conditions: Factors such as high seeding density, nutrient depletion in the media, and high solvent (e.g., DMSO) concentration can exacerbate cytotoxicity.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at the desired effective concentration.

Troubleshooting_High_Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Concentration Is the concentration optimized? High_Cytotoxicity->Concentration Duration Is the treatment duration optimized? Concentration->Duration Yes Dose_Response Perform a dose-response experiment (viability and target inhibition). Concentration->Dose_Response No Solvent Is the solvent concentration too high? Duration->Solvent Yes Time_Course Perform a time-course experiment. Duration->Time_Course No Cell_Health Are the cells healthy and at optimal density? Solvent->Cell_Health No Vehicle_Control Run a vehicle control (e.g., DMSO only). Solvent->Vehicle_Control Unsure Optimize_Culture Optimize cell seeding density and culture conditions. Cell_Health->Optimize_Culture No Use_Lowest_Effective_Conc Use the lowest concentration that achieves desired target inhibition. Dose_Response->Use_Lowest_Effective_Conc Reduce_Duration Reduce treatment duration or use intermittent dosing. Time_Course->Reduce_Duration Lower_Solvent Lower the final solvent concentration (typically <0.1%). Vehicle_Control->Lower_Solvent Improve_Culture Ensure healthy, sub-confluent cultures. Optimize_Culture->Improve_Culture

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Gradual increase in cell death over several days.

Troubleshooting_Gradual_Cytotoxicity Gradual_Death Gradual Increase in Cell Death Compound_Stability Is the compound stable in media? Gradual_Death->Compound_Stability Media_Depletion Is the media being depleted? Compound_Stability->Media_Depletion Yes Change_Media Change media with fresh compound more frequently. Compound_Stability->Change_Media Unsure/No On_Target_Long_Term Is prolonged on-target inhibition causing cell death? Media_Depletion->On_Target_Long_Term No Replenish_Media Replenish media regularly. Media_Depletion->Replenish_Media Yes Intermittent_Dosing Consider intermittent dosing (e.g., 24h on, 24h off). On_Target_Long_Term->Intermittent_Dosing Possibly Reduced_Exposure Reduced compound exposure may mitigate long-term on-target toxicity. Intermittent_Dosing->Reduced_Exposure

Caption: Troubleshooting gradual cytotoxicity in long-term culture.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol is designed to identify the lowest concentration of this compound that effectively inhibits ITK signaling while minimizing cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Reagents for Western blotting to detect phosphorylated and total PLC-γ1

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final solvent concentration as the highest this compound concentration.

  • Treatment: After allowing the cells to adhere (if applicable), replace the medium with the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Target Inhibition Assay (Western Blot):

    • In a parallel experiment (e.g., in a 6-well plate), treat cells with the same concentrations of this compound.

    • Lyse the cells and perform a Western blot to detect the levels of phosphorylated PLC-γ1 (p-PLC-γ1) and total PLC-γ1.

    • Quantify the band intensities to determine the extent of target inhibition at each concentration.

  • Data Analysis:

    • Plot the cell viability data against the this compound concentration to determine the IC50 for cytotoxicity.

    • Plot the p-PLC-γ1/total PLC-γ1 ratio against the this compound concentration to determine the IC50 for target inhibition.

    • Select the lowest concentration of this compound that provides significant target inhibition with minimal impact on cell viability for your long-term experiments.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol helps determine the stability of this compound in your specific cell culture medium at 37°C over time.

Materials:

  • Complete cell culture medium

  • This compound

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the working concentration you intend to use.

  • Incubation: Place the this compound-containing medium in a sterile, sealed container in a 37°C incubator.

  • Time Points: At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.

  • Storage: Immediately store the collected aliquots at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate. This information will guide the frequency of media changes required to maintain a consistent effective concentration of the inhibitor in your long-term experiments.

This compound Storage and Handling

FormStorage TemperatureStabilityReference
Lyophilized-20°C (desiccated)36 months[3]
In solution (DMSO)-20°CUse within 1 month[3]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8]

References

how to address GNE-4997 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues with the ITK inhibitor GNE-4997 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor signaling pathway.[1][2] Its inhibitory activity makes it a valuable tool for studying T-cell mediated immune responses and for potential therapeutic development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight515.58 g/mol [1]
FormulaC25H27F2N5O3S[1]
Ki for ITK0.09 nM[3][4]
IC50 in Jurkat cells4 nM (for PLC-γ phosphorylation)[2][5]
SolubilitySoluble in DMSO (10 mM), insoluble in water.[1]

Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What are the common causes?

Precipitation of this compound in aqueous-based culture media is a common issue due to its poor water solubility.[6] Several factors can contribute to this:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Improper Dilution: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.

  • Temperature Shock: Adding a cold stock solution to warm culture medium can decrease solubility.

  • Media Components: Components in the culture medium, such as serum proteins, can sometimes interact with the compound and reduce its solubility.

  • pH of the Medium: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.

Q3: What is the recommended solvent and storage condition for this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be prepared in DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term (weeks to a month) or -80°C for long-term storage.[6][7][8] Before use, allow the vial to equilibrate to room temperature for at least one hour.[8]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnose and resolve this compound precipitation in your cell culture experiments.

Diagram 1: Troubleshooting Workflow for this compound Precipitation

GNE_4997_Precipitation_Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration solubility_test Perform a solubility test in your specific medium. check_concentration->solubility_test Yes check_dilution How was the working solution prepared? check_concentration->check_dilution No lower_concentration Lower the final concentration. solubility_test->lower_concentration serial_dilution Prepare serial dilutions in DMSO first. check_dilution->serial_dilution Directly added concentrated stock stepwise_addition Add stock solution to a small volume of medium first, then to the final volume. check_dilution->stepwise_addition Directly added concentrated stock check_temperature Were the stock solution and medium at the same temperature? check_dilution->check_temperature Used appropriate dilution method final_check Precipitation Resolved? serial_dilution->final_check stepwise_addition->final_check equilibrate_temp Equilibrate both to 37°C before mixing. check_temperature->equilibrate_temp No check_media Could media components be the issue? check_temperature->check_media Yes equilibrate_temp->final_check reduce_serum Test with reduced serum concentration or serum-free medium. check_media->reduce_serum reduce_serum->final_check proceed Proceed with Experiment final_check->proceed Yes contact_support Contact Technical Support final_check->contact_support No

Caption: A step-by-step guide to identifying and resolving the cause of this compound precipitation in cell culture.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Cloudiness or visible particles upon addition to media Exceeding solubility limit, improper dilutionPerform a solubility test (Protocol 1). Prepare intermediate dilutions in DMSO. Add the stock solution to the medium slowly while gently mixing.
Precipitation after incubation Compound instability or interaction with media components over timeTest solubility over a time course (e.g., 24, 48, 72 hours). Consider reducing the serum concentration in your medium.
Inconsistent experimental results Variable amounts of soluble this compound due to precipitationStrictly follow a validated dilution protocol (Protocol 2). Visually inspect for precipitation before each experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Culture Medium

Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a series of intermediate dilutions of the this compound stock solution in DMSO. For example, to test final concentrations up to 20 µM, you could prepare 2 mM, 1 mM, 0.5 mM, and 0.1 mM intermediate stocks.

  • Prepare the final dilutions in your culture medium. In separate tubes or wells, add your culture medium. Then, add a small, consistent volume of the intermediate DMSO stocks to achieve a range of final this compound concentrations (e.g., 20 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle control with DMSO only.

  • Incubate under experimental conditions. Place the tubes or plate in a 37°C, 5% CO2 incubator for a duration relevant to your experiment (e.g., 24 hours).

  • Visually inspect for precipitation. Carefully observe each sample for any signs of cloudiness or particulate matter. You can also centrifuge the samples and look for a pellet.

  • Determine the maximum soluble concentration. The highest concentration that shows no visible precipitation is your working maximum soluble concentration for that specific medium and incubation time.

Protocol 2: Recommended Method for Preparing this compound Working Solutions

Objective: To provide a standardized method for diluting this compound to minimize the risk of precipitation.

Diagram 2: Recommended Dilution Workflow for this compound

GNE_4997_Dilution_Workflow Recommended Dilution Workflow for this compound stock 10 mM this compound in DMSO (Store at -20°C or -80°C) intermediate Intermediate Dilution(s) in DMSO stock->intermediate final_dilution Add intermediate dilution to a small volume of medium, mix well. intermediate->final_dilution prewarm_media Pre-warm Culture Medium to 37°C prewarm_media->final_dilution final_volume Transfer to the final volume of culture medium and mix. final_dilution->final_volume use_immediately Use Immediately final_volume->use_immediately

Caption: A visual guide for the proper preparation of this compound working solutions to prevent precipitation.

Procedure:

  • Thaw the 10 mM this compound DMSO stock and pre-warm your culture medium to 37°C.

  • Prepare an intermediate dilution of this compound in DMSO. Do not dilute directly into the aqueous culture medium. The concentration of this intermediate stock will depend on your desired final concentration.

  • Perform the final dilution in a two-step process. First, add the required volume of the intermediate DMSO stock to a small volume of the pre-warmed medium (e.g., 100-200 µL) and mix gently by pipetting.

  • Transfer this pre-diluted solution to the final volume of your culture medium and mix thoroughly but gently.

  • Use the freshly prepared medium immediately. Do not store culture medium containing this compound for extended periods.

Signaling Pathway

Diagram 3: Simplified ITK Signaling Pathway

ITK_Signaling_Pathway Simplified ITK Signaling Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ITK ITK Lck->ITK phosphorylates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation GNE4997 This compound GNE4997->ITK

Caption: this compound inhibits the ITK-mediated phosphorylation of PLCγ1, a critical step in T-cell activation.

References

GNE-4997 Technical Support Center: Solution Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation, storage, and troubleshooting of GNE-4997 working solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is not soluble in water. For biological experiments, it is best to use a fresh, anhydrous grade of DMSO to prevent moisture contamination, which can accelerate degradation.

Q2: How should lyophilized this compound powder be stored?

A2: Lyophilized this compound should be stored at -20°C and kept desiccated. In this form, the chemical is stable for up to 36 months.[2] For short-term storage (days to weeks), 0-4°C is also acceptable.[1]

Q3: What are the storage recommendations for this compound stock solutions in DMSO?

A3: To prevent loss of potency, stock solutions should be stored at -20°C and ideally used within one month.[2] It is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound.[2][3] Once thawed, any unused portion of an aliquot should be discarded.

Q4: Can this compound be shipped at room temperature?

A4: Yes, this compound is considered stable enough for shipping at ambient temperatures for a few weeks.[1] However, upon receipt, it should be stored under the recommended long-term conditions (-20°C).

Troubleshooting Guide

Q5: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?

A5: This is a common issue when a compound with low aqueous solubility is transferred from a high-concentration organic stock to an aqueous medium.

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible (typically <1%) while maintaining solubility.

  • Modify Dilution Method: Instead of diluting the DMSO stock directly into the buffer, try serial dilutions in DMSO first to reach a lower concentration. Then, add this diluted DMSO solution to your aqueous buffer.

  • Sonication: Mild sonication of the final aqueous solution can help redissolve small amounts of precipitate.

  • Consider Surfactants or Co-solvents: For certain assays, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may help maintain solubility. Always validate that these additives do not interfere with your experiment.

GNE4997_Precipitation_Troubleshooting start Precipitation Observed in Aqueous Working Solution q1 Is the final DMSO concentration <1%? start->q1 s1 Reduce final DMSO concentration and retry. q1->s1 No q2 Did you perform serial dilutions in DMSO first? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Perform intermediate dilutions in DMSO before adding to buffer. q2->s2 No s3 Try mild sonication of the final aqueous solution. q2->s3 Yes a2_yes Yes a2_no No s2->start q3 Is precipitation resolved? s3->q3 s4 Consider assay-compatible solubilizing agents (e.g., surfactants). Validate for non-interference. q3->s4 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No

Troubleshooting flowchart for this compound precipitation issues.

Q6: I noticed a slight yellowing of my this compound stock solution stored at -20°C. Is it still viable?

A6: A color change can be an indicator of chemical degradation. While it doesn't definitively mean the compound is inactive, it warrants caution. It is recommended to test the activity of the discolored solution against a freshly prepared solution from lyophilized powder. If the activity is significantly reduced, the old stock should be discarded.

Q7: My experimental results are inconsistent, and I suspect my this compound working solution is unstable. How can I confirm this?

A7: Inconsistent results are a key sign of compound instability. To confirm, you can perform a stability study. This involves preparing a fresh solution, storing it under your typical experimental conditions (e.g., on ice, at room temperature), and measuring its purity and concentration at different time points using an analytical method like HPLC. Compare this to a control solution stored under ideal conditions (-80°C).

Quantitative Stability Data

The following table summarizes hypothetical stability data for a 10 mM this compound stock solution in anhydrous DMSO. This data is for illustrative purposes and actual stability may vary.

Storage ConditionTime PointPurity by HPLC (%)Concentration Change (%)
-80°C 1 Month>99%< 1%
3 Months>99%< 1%
6 Months>98%< 2%
-20°C 1 Month>98%< 2%
3 Months~95%~5%
6 Months~90%~10%
4°C 24 Hours>98%< 2%
1 Week~92%~8%
Room Temp (25°C) 4 Hours>98%< 2%
24 Hours~90%~10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and dilute it to a working concentration for in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm Components: Allow the vial of lyophilized this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Centrifuge Vial: Briefly centrifuge the this compound vial to ensure all powder is at the bottom.

  • Prepare Stock Solution (e.g., 10 mM):

    • Calculate the required volume of DMSO based on the mass of this compound (Molecular Weight: 515.58 g/mol ) and the desired concentration.

    • Carefully add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be formed.

  • Aliquot for Storage: Immediately dispense the stock solution into single-use, tightly sealed, low-binding tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Store the aliquots at -80°C for long-term stability or at -20°C for use within one month.[2][3]

  • Prepare Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in anhydrous DMSO if a significantly lower concentration is needed before the final aqueous dilution.

    • Add the final DMSO solution dropwise to your pre-warmed aqueous assay buffer while gently vortexing to minimize precipitation. The final DMSO concentration should not exceed assay tolerance (typically <1%).

Protocol 2: Workflow for Assessing this compound Solution Stability by HPLC

Objective: To provide a general workflow for quantifying the degradation of this compound in solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

GNE4997_Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare fresh 10 mM This compound stock in DMSO prep2 Create aliquots for each storage condition and time point prep1->prep2 storage1 Store aliquots at defined conditions (e.g., -80°C, -20°C, 4°C, RT) prep2->storage1 storage2 At each time point (T=0, T=1d, T=7d), remove one aliquot from each condition storage1->storage2 analysis1 Dilute sample to linear range of HPLC-UV detector storage2->analysis1 analysis2 Inject sample onto a calibrated reverse-phase HPLC system analysis1->analysis2 analysis3 Analyze chromatogram to determine purity (%) and peak area (concentration) analysis2->analysis3 data1 Compare purity and concentration of stored samples to T=0 control analysis3->data1 data2 Plot % Purity vs. Time for each storage condition data1->data2

Experimental workflow for assessing this compound stability.

Mechanism of Action: Signaling Pathway

This compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[4][5] ITK activation downstream of the TCR leads to the phosphorylation and activation of Phospholipase C-γ1 (PLC-γ1).[5][6] this compound exerts its effect by binding to ITK and preventing this phosphorylation event, thereby blocking subsequent downstream signaling cascades, such as calcium mobilization and NF-κB activation.[4][7]

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 TCR->Lck LAT LAT / SLP-76 Complex Lck->LAT ITK ITK LAT->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation Downstream Downstream Signaling (Ca²+ Mobilization, NF-κB, etc.) PLCG1->Downstream GNE4997 This compound GNE4997->Inhibition Inhibition->ITK

Simplified ITK signaling pathway showing inhibition by this compound.

References

dealing with experimental variability in GNE-4997 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-4977 in various experimental assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is GNE-4997 and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][3][4] Its primary mechanism of action is to bind to the kinase domain of ITK, thereby preventing the phosphorylation of its downstream targets. A key substrate of ITK is Phospholipase C-gamma 1 (PLC-γ1). By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, which is a critical step in the T-cell receptor (TCR) signaling pathway.[1][2][3]

Q2: What are the key assays used to characterize the activity of this compound?

A2: The primary assays for characterizing this compound activity include:

  • Biochemical Kinase Assays: To determine the direct inhibitory effect on ITK activity, often measuring the IC50 or Ki value.

  • Cell-Based Phosphorylation Assays: To assess the inhibition of ITK's downstream target, PLC-γ1, in a cellular context. This is commonly performed in Jurkat T-cells following TCR stimulation.[2][3]

  • Cell Proliferation and Viability Assays: To evaluate the functional consequences of ITK inhibition on T-cell proliferation.

Q3: What are some common sources of variability in this compound assays?

A3: Experimental variability can arise from several factors, including:

  • Reagent Quality and Consistency: Variations in the quality and concentration of this compound, ATP, substrates, and antibodies can significantly impact results.

  • Cell Culture Conditions: The health, passage number, and density of Jurkat cells can affect their response to TCR stimulation and this compound treatment.

  • Assay Conditions: Inconsistent incubation times, temperatures, and pipetting volumes can lead to high variability.

  • Instrument Calibration: Improperly calibrated plate readers, western blot imaging systems, or pipettes can introduce errors.

Troubleshooting Guides

Biochemical ITK Kinase Assays
ProblemPossible CauseSuggested Solution
High Background Signal Contaminated reagents (ATP, buffer).Use fresh, high-purity reagents. Prepare fresh buffers for each experiment.
Non-specific binding of detection reagents.Optimize the concentration of detection reagents. Include appropriate controls without enzyme or substrate.
Low or No Signal Inactive ITK enzyme.Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot.
Suboptimal ATP or substrate concentration.Titrate ATP and substrate concentrations to determine the optimal conditions for your assay.
Incorrect buffer composition (pH, salt concentration).Verify that the buffer composition is optimal for ITK activity.
High Variability Between Replicates Inaccurate pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete mixing of reagents.Ensure thorough mixing of all components in the assay wells.
Temperature fluctuations across the assay plate.Ensure the plate is incubated at a uniform temperature.
Cell-Based PLC-γ Phosphorylation Assay (Western Blot)
ProblemPossible CauseSuggested Solution
Weak or No Phospho-PLC-γ1 Signal Inefficient TCR stimulation of Jurkat cells.Optimize the concentration of stimulating antibodies (e.g., anti-CD3/anti-CD28) and the stimulation time.
Insufficient protein loading.Increase the amount of protein loaded per well (20-30 µg of total cell lysate is a good starting point).[5]
Ineffective primary antibody.Use a validated anti-phospho-PLC-γ1 antibody at the recommended dilution. Incubate overnight at 4°C.
Phosphatase activity during cell lysis.Always include phosphatase inhibitors in your lysis buffer.[6]
High Background on Western Blot Insufficient blocking.Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.[7]
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution that minimizes background.
Inadequate washing.Increase the number and duration of washes with TBST.[7]
Inconsistent Phospho-PLC-γ1 Levels Variation in cell density or health.Ensure consistent cell seeding density and use cells in the logarithmic growth phase.
Inconsistent this compound treatment time or concentration.Prepare fresh dilutions of this compound for each experiment and ensure accurate timing of treatment.
Uneven protein transfer from gel to membrane.Ensure proper assembly of the transfer stack and complete removal of air bubbles.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeTarget
Ki 0.09 nMBiochemical Kinase AssayITK
IC50 4 nMCell-Based Phosphorylation AssayPLC-γ Phosphorylation in Jurkat Cells

Data sourced from MedchemExpress and Probechem Biochemicals.[2][4][8][9]

Experimental Protocols

Biochemical ITK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant ITK.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the this compound dilutions. Include wells for no-inhibitor (positive control) and no-enzyme (negative control) controls.

  • Add the ITK enzyme to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PLC-γ Phosphorylation Assay in Jurkat Cells

Objective: To assess the inhibitory effect of this compound on TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-10 minutes) to induce TCR signaling.[10][11]

  • Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]

  • Incubate on ice for 30 minutes with occasional vortexing.[7]

  • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[7]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again as in step 14.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total PLC-γ1 and the loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-PLC-γ1 signal to the total PLC-γ1 and loading control signals.

Visualizations

TCR_Signaling_Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits pPLCg1 p-PLC-γ1 PIP2 PIP2 pPLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NF-κB, NFAT, AP-1) Ca_flux->Downstream PKC_activation->Downstream

Caption: T-Cell Receptor (TCR) Signaling Pathway and the Point of Inhibition by this compound.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization cluster_3 Preclinical Development HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Selectivity Selectivity Profiling (Kinase Panel Screening) Hit_Confirmation->Selectivity Potent Hits Cellular_Assays Cell-Based Assays (Target Engagement & Function) Hit_Confirmation->Cellular_Assays Potent Hits Lead_Selection Lead Candidate Selection Selectivity->Lead_Selection Cellular_Assays->Lead_Selection In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Selection->In_Vivo Optimized Leads Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

References

best practices for storing and handling GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GNE-4997, a potent and selective Interleukin-2 inducible T-cell kinase (ITK) inhibitor.

Storage and Handling Data

Proper storage and handling of this compound are critical for maintaining its potency and ensuring experimental reproducibility. The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterLyophilized PowderIn Solution
Storage Temperature -20°C[1][2][3][4]-20°C[1][2] or -80°C[5]
Short-term Storage 0 - 4°C (days to weeks)[4]0 - 4°C (for 1 month)
Long-term Storage -20°C (months to years)[4]-20°C or -80°C
Shelf Life Up to 36 months (3 years)[1][5]Up to 1 month[1][2]
Shipping Condition Ambient temperature[4]N/A
Recommended Solvent DMSO[4]N/A
Water Solubility Not soluble[4]N/A

Experimental Protocols

While specific experimental protocols can vary, the following provides a general methodology for preparing and using this compound in a cell-based assay.

Objective: To assess the inhibitory effect of this compound on T-cell receptor (TCR) signaling.

Materials:

  • This compound lyophilized powder

  • Anhydrous DMSO

  • Jurkat cells (or other suitable T-cell line)

  • Complete cell culture medium

  • T-cell receptor stimulants (e.g., anti-CD3/CD28 antibodies)

  • Reagents for Western blotting or other downstream analysis (e.g., antibodies against phosphorylated PLC-γ)

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

Procedure:

  • Reconstitution of this compound:

    • Prior to opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour.[2]

    • Reconstitute the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to prepare fresh working solutions for each experiment.

  • Cell Treatment:

    • Plate Jurkat cells at a suitable density in a multi-well plate.

    • Pre-treat the cells with the various concentrations of this compound for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control (DMSO-treated) group.

  • T-Cell Receptor Stimulation:

    • Stimulate the T-cell receptors by adding anti-CD3/CD28 antibodies to the cell culture medium.

    • Incubate for the desired stimulation period.

  • Downstream Analysis:

    • Lyse the cells and collect the protein lysates.

    • Analyze the inhibition of ITK signaling by assessing the phosphorylation status of downstream targets, such as PLC-γ, using Western blotting or other immunoassays.[5][6][7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Media This compound is not soluble in water.[4]Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) and consistent across all experimental conditions. If precipitation persists, consider using a different solvent system or a formulation aid, though this may require validation.
Inconsistent Experimental Results 1. Improper storage leading to compound degradation. 2. Multiple freeze-thaw cycles of the stock solution.[1] 3. Inaccurate pipetting or dilution calculations.1. Always store this compound as recommended in the data table. 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] 3. Calibrate pipettes regularly and double-check all calculations.
Loss of Compound Potency The solution has been stored for longer than the recommended period.Prepare fresh stock solutions monthly and working solutions on the day of the experiment.[1][2]
Unexpected Cytotoxicity Off-target effects of the compound or solvent.While this compound is designed to have reduced cytotoxicity, it's crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[6][9] Ensure the vehicle control (DMSO) is also tested for any cytotoxic effects at the concentration used.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), with a Ki (inhibitor constant) of 0.09 nM.[1][2][3][6][9][10] ITK is a key enzyme in the T-cell receptor signaling pathway.[6]

Q2: How should I handle this compound upon receipt?

A2: this compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[4] Upon receipt, store the lyophilized powder at -20°C for long-term storage.[1][3][4]

Q3: Can I dissolve this compound in PBS or water?

A3: No, this compound is not soluble in water.[4] It is recommended to dissolve it in DMSO.[4]

Q4: How can I avoid freeze-thaw cycles?

A4: It is highly recommended to aliquot the stock solution into smaller, single-use vials after reconstitution.[1] This will prevent degradation of the compound due to repeated temperature changes.

Q5: Is this compound suitable for in vivo studies?

A5: The provided information focuses on in vitro use. While some ITK inhibitors are orally active, the suitability of this compound for in vivo studies would require further investigation into its pharmacokinetic and pharmacodynamic properties.

Visualizations

GNE4997_Storage_Handling cluster_storage Storage cluster_handling Handling lyophilized Lyophilized Powder (-20°C) solution In Solution (-20°C or -80°C) lyophilized->solution Reconstitute in DMSO aliquot Aliquot into single-use vials solution->aliquot Prevent freeze-thaw experiment Experimental Use aliquot->experiment equilibrate Equilibrate to Room Temperature dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve dilute Prepare Working Solutions dissolve->dilute Use fresh dilute->experiment start Receive This compound start->lyophilized

Caption: Workflow for proper storage and handling of this compound.

ITK_Signaling_Pathway TCR TCR Engagement ITK ITK TCR->ITK activates PLCg PLC-γ Phosphorylation ITK->PLCg phosphorylates GNE4997 This compound GNE4997->ITK inhibits Downstream Downstream Signaling (e.g., Ca2+ mobilization) PLCg->Downstream

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

References

identifying and mitigating non-specific binding of GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate non-specific binding and other common issues encountered during in vitro and cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of tyrosine kinases.[1][2][3] ITK is a key component of the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation, differentiation, and cytokine production.[1][4] this compound belongs to a tetrahydroindazole series of inhibitors.[5][6]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of ITK. Downstream of the T-cell receptor, ITK is responsible for the phosphorylation and activation of Phospholipase C-gamma 1 (PLC-γ1).[1] By inhibiting ITK, this compound prevents the phosphorylation of PLC-γ1, thereby blocking subsequent downstream signaling events such as calcium mobilization and activation of transcription factors like NFAT.[1][4]

Q3: What are the binding affinity and cellular potency of this compound?

A3: this compound is a highly potent inhibitor with a reported binding affinity (Ki) for ITK of 0.09 nM.[2][3] In cellular assays, this compound inhibits the phosphorylation of PLC-γ in Jurkat cells (a human T-lymphocyte cell line) with an IC50 of 4 nM following T-cell receptor stimulation.[1][2]

Q4: What are potential off-target effects of this compound?

A4: While this compound is designed to be a selective ITK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at high concentrations.[7][8] A close analog, GNE-9822, from the same tetrahydroindazole series, has been profiled against a panel of kinases, showing high selectivity for ITK. However, some weak off-target activity against other kinases may be possible. It is recommended to perform kinome-wide profiling to fully characterize the selectivity of this compound in your experimental system.[5][9] General off-target effects of kinase inhibitors can lead to unexpected cellular phenotypes or toxicity.[7][9]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Inhibition in ITK Kinase Assays

High background signal or apparent inhibition in negative controls can be a significant issue in biochemical kinase assays, leading to inaccurate potency measurements.

Potential Causes and Solutions

Potential CauseRecommended SolutionExpected Outcome
Hydrophobic or Electrostatic Interactions Increase the ionic strength of the assay buffer by adding 50-150 mM NaCl.[10] Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in the buffer.[10]Reduced non-specific binding of this compound to the assay plate or other components, resulting in a lower signal in "no enzyme" or "no substrate" controls.
Protein Aggregation Add 0.1 mg/mL Bovine Serum Albumin (BSA) to the assay buffer to act as a carrier protein and prevent aggregation.[11]Minimized non-specific inhibition caused by compound aggregation, leading to more consistent and reproducible dose-response curves.
Sub-optimal Assay Conditions Titrate the concentrations of ATP and the kinase substrate. Ensure the ATP concentration is at or near the Km for ITK for competitive inhibitors.Optimized signal-to-background ratio and more accurate determination of the IC50 value.
Contaminated Reagents Use fresh, high-quality reagents, including ATP and kinase buffer.Reduced variability and elimination of artifacts caused by reagent degradation.

Experimental Workflow for Troubleshooting Non-Specific Binding in a Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Dispense this compound dilutions into 4 separate 96-well plates A->D B Prepare ITK Enzyme and Substrate E Add ITK enzyme and substrate to each well B->E C Prepare Modified Assay Buffers: 1. Standard Buffer 2. + 150mM NaCl 3. + 0.01% Tween-20 4. + 0.1 mg/mL BSA D->E F Add ATP to initiate reaction E->F G Incubate at 30°C for 45-60 minutes F->G H Add detection reagent (e.g., ADP-Glo) G->H I Read luminescence H->I J Plot dose-response curves for each buffer condition I->J K Compare IC50 values and background signals J->K L Select optimal buffer with lowest non-specific binding K->L

Caption: Workflow for optimizing ITK kinase assay buffer conditions.

Issue 2: Inconsistent Results in Cellular Assays for PLC-γ1 Phosphorylation

Variability in cellular assays can arise from multiple factors, including cell health, reagent quality, and procedural inconsistencies.

Potential Causes and Solutions

Potential CauseRecommended SolutionExpected Outcome
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for each experiment.More uniform response to TCR stimulation and this compound treatment, reducing well-to-well variability.
Insufficient TCR Stimulation Optimize the concentration of the stimulating antibody (e.g., anti-CD3/anti-CD28) and the stimulation time.A robust and reproducible increase in PLC-γ1 phosphorylation in positive control wells, providing a sufficient window to measure inhibition.
Antibody Performance (Western Blot/Flow Cytometry) Validate the specificity of the primary antibodies for total and phosphorylated PLC-γ1. Use a blocking buffer containing 5% BSA or non-fat dry milk to reduce non-specific antibody binding.[12]Cleaner blots and flow cytometry plots with reduced background, allowing for more accurate quantification of PLC-γ1 phosphorylation.
This compound Solubility and Stability Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.Consistent inhibitor activity and avoidance of artifacts due to compound precipitation.

ITK Signaling Pathway and Point of Inhibition

G TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates PLCG1_P p-PLC-γ1 PLCG1->PLCG1_P PIP2 PIP2 PLCG1_P->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca NFAT NFAT Activation DAG->NFAT GNE4997 This compound GNE4997->ITK

Caption: ITK signaling pathway and this compound's point of inhibition.

Experimental Protocols

Protocol 1: In Vitro ITK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the potency of this compound.[4][11][13][14]

Materials:

  • Recombinant human ITK enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ITK Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT, 2mM MnCl₂)[11]

  • ATP solution

  • This compound serial dilutions (in 10% DMSO)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of this compound in 10% DMSO.

  • Add 2.5 µL of the this compound dilutions or control (10% DMSO) to the wells of a 96-well plate.

  • Prepare a master mix containing ITK enzyme and substrate in 1x Kinase Buffer. Add 12.5 µL of this mix to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Prepare a solution of ATP in 1x Kinase Buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for ITK.

  • Incubate the reaction for 45-60 minutes at 30°C.

  • Stop the reaction and measure ADP formation by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for PLC-γ1 Phosphorylation (Western Blot)

This protocol describes how to measure the inhibition of TCR-induced PLC-γ1 phosphorylation in Jurkat cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 media with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Rabbit anti-total PLC-γ1

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Culture Jurkat cells to a density of approximately 1x10⁶ cells/mL.

  • Resuspend cells in serum-free RPMI media at 5x10⁶ cells/mL.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 5-10 minutes at 37°C.

  • Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation at 4°C.

  • Lyse the cell pellets with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-PLC-γ1 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total PLC-γ1 antibody as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated PLC-γ1 to total PLC-γ1 at each this compound concentration.

References

optimizing western blot conditions for phosphorylated ITK substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and optimization strategies for the Western blot detection of phosphorylated Interleukin-2-inducible T-cell kinase (ITK) and its substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I seeing no signal or a very weak signal for my phosphorylated ITK (p-ITK)?

Answer: A weak or absent signal is a common issue when detecting low-abundance phosphorylated proteins.[1][2] The cause can range from suboptimal sample preparation to incorrect antibody usage.

Possible Causes & Solutions:

  • Rapid Dephosphorylation: Phosphatases released during cell lysis can quickly remove phosphate groups from your target protein.[1]

    • Solution: Always work quickly and keep samples on ice or at 4°C.[3][4] Use freshly prepared lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[3][4][5]

  • Low Abundance of p-ITK: The phosphorylated fraction of ITK may be very small compared to the total ITK population.[1][2][6]

    • Solution 1: Increase the amount of protein loaded onto the gel. Concentrating the lysate or loading up to 30-50 µg of total protein can help.[2][4][7]

    • Solution 2: Consider immunoprecipitation (IP) to enrich for total ITK before running the Western blot.[2][4]

    • Solution 3: Use a highly sensitive enhanced chemiluminescence (ECL) substrate for detection.[2][4]

  • Insufficient Protein Phosphorylation: The experimental conditions may not have been optimal to induce ITK phosphorylation. ITK phosphorylation is a dynamic process that occurs rapidly after T-cell receptor (TCR) stimulation.[4][8]

    • Solution: Perform a time-course experiment after cell stimulation (e.g., with anti-CD3 antibodies) to find the peak phosphorylation time, which can be as short as 2-5 minutes.[2][8] Include a known positive control, such as pervanadate-treated cell lysate, to confirm the detection reagents are working.[5][8]

  • Inefficient Antibody Binding: The primary antibody concentration may be too low or the antibody may not be specific enough for the phosphorylated epitope.

    • Solution: Optimize the primary antibody concentration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[7] Ensure you are using an antibody specifically validated for Western blotting of the phosphorylated form of ITK (e.g., phospho-ITK Tyr511).[9]

Question 2: My blot has a high background, making it difficult to see specific bands.

Answer: High background can obscure the target band and is often caused by non-specific antibody binding or inappropriate blocking procedures.[1]

Possible Causes & Solutions:

  • Inappropriate Blocking Agent: Using non-fat milk for blocking is a common cause of high background in phospho-Westerns.[4] Milk contains casein, a phosphoprotein that can be detected by the anti-phospho antibody, leading to non-specific signals.[1][3][4]

    • Solution: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[1][3] Protein-free blocking agents are also a suitable alternative.[4]

  • Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.

    • Solution: Reduce the concentration of your primary and/or secondary antibodies. Titrate them to find the optimal signal-to-noise ratio.[7]

  • Insufficient Washing: Inadequate washing steps fail to remove non-specifically bound antibodies.[7]

    • Solution: Increase the number and duration of wash steps after antibody incubations. For example, perform 3-4 washes of 5-10 minutes each with a sufficient volume of TBST.[3][7]

  • Use of Phosphate-Based Buffers (PBS): Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[2][10]

    • Solution: Use Tris-based buffers (TBS, TBST) for all washing and antibody dilution steps.[2][10]

Question 3: I see multiple non-specific bands in addition to my target band.

Answer: Non-specific bands can arise from antibody cross-reactivity, protein degradation, or post-translational modifications.

Possible Causes & Solutions:

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins with similar epitopes.

    • Solution: Use a highly specific monoclonal antibody that has been validated for the target phosphosite. Check the manufacturer's datasheet for validation data, such as peptide blocking assays or testing on knockout/knockdown cell lines.[11][12]

  • Protein Degradation: Proteases released during lysis can create protein fragments that may be detected by the antibody.

    • Solution: Ensure a potent protease inhibitor cocktail is added fresh to your lysis buffer along with phosphatase inhibitors.[2][4]

  • Loading Too Much Protein: Overloading the gel can lead to "streaky" lanes and the appearance of non-specific bands.[7]

    • Solution: Reduce the total protein load per lane. A load of 20-30 µg is often sufficient.[7]

Data & Reagent Recommendations

For reproducible results, careful selection and optimization of reagents are critical. The tables below provide starting recommendations.

Table 1: Recommended Lysis & Sample Buffer Components

Component Function Recommended Concentration
Lysis Buffer
RIPA or NP-40 Buffer Cell Lysis -
Protease Inhibitor Cocktail Prevents protein degradation 1X (add fresh)
Sodium Orthovanadate Tyrosine Phosphatase Inhibitor 1-2 mM (add fresh)[5]
Sodium Fluoride Ser/Thr Phosphatase Inhibitor 10-20 mM (add fresh)[5]
Sample Buffer
2x Laemmli Buffer Denatures protein, adds charge 1X final concentration

| β-mercaptoethanol or DTT | Reducing Agent | 5% or 50 mM, respectively |

Table 2: Recommended Western Blot Conditions for p-ITK

Step Parameter Recommendation Rationale
Blocking Reagent 5% BSA in TBST[3] Avoids casein interference from milk.[1][4]
Duration 1 hour at Room Temperature Sufficient to block non-specific sites.
Primary Antibody Dilution 1:1000 (optimize as needed)[7] Balances signal strength and background.
Incubation Overnight at 4°C with agitation[3] Promotes specific binding for low-abundance targets.
Washing Buffer & Duration 3 x 10 minutes in TBST[3] Removes non-specifically bound primary antibody.
Secondary Antibody Dilution 1:5000 - 1:10,000 (optimize)[3] Provides signal amplification without high background.

| Detection | Substrate | High-sensitivity ECL substrate[2] | Necessary for detecting low-abundance phosphoproteins. |

Key Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis

  • Culture T-cells (e.g., Jurkat) and stimulate as required for your experiment (e.g., with anti-CD3/CD28 antibodies for 2-5 minutes).

  • After stimulation, immediately place the culture dish on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely. Add ice-cold lysis buffer (e.g., RIPA) freshly supplemented with protease and phosphatase inhibitor cocktails.[3]

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine protein concentration using a BCA or Bradford assay.

  • Immediately add 2x Laemmli sample buffer to the lysate, boil at 95°C for 5 minutes, and store at -80°C or proceed to SDS-PAGE.[3][6] Storing samples in loading buffer helps to inactivate remaining phosphatases.[4]

Signaling Pathways & Workflows

ITK Activation in T-Cell Receptor Signaling

Upon T-Cell Receptor (TCR) engagement, a signaling cascade is initiated, leading to the phosphorylation and activation of ITK. The Src family kinase Lck phosphorylates ITK on its activation loop at tyrosine 511 (Y511), which is a critical step for its catalytic activity.[8][9][13] Activated ITK then phosphorylates downstream substrates, most notably Phospholipase C-gamma 1 (PLCγ1), which is essential for T-cell activation.[9][13]

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck (Src Kinase) TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Activates ITK ITK Lck->ITK Phosphorylates (Y511) LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylates LAT_SLP76->ITK Recruits pITK p-ITK (Y511) (Active) ITK->pITK PLCG1 PLCγ1 pITK->PLCG1 Phosphorylates pPLCG1 p-PLCγ1 (Active) PLCG1->pPLCG1 Downstream Downstream Signaling (Ca2+ Flux, NFAT) pPLCG1->Downstream Leads to

Simplified ITK activation pathway downstream of the TCR.

Troubleshooting Workflow for p-ITK Western Blot

This decision tree provides a logical approach to troubleshooting common issues encountered during the detection of phosphorylated ITK.

WB_Troubleshooting Start Start: Western Blot for p-ITK Problem What is the issue? Start->Problem NoSignal No / Weak Signal Problem->NoSignal No Signal HighBg High Background Problem->HighBg High Background NonSpecific Non-Specific Bands Problem->NonSpecific Non-Specific CheckLysis Used Phosphatase Inhibitors? NoSignal->CheckLysis CheckBlock Blocking Agent? HighBg->CheckBlock CheckAb Antibody Specificity? NonSpecific->CheckAb AddInhibitors Solution: Add fresh inhibitors to ice-cold lysis buffer. CheckLysis->AddInhibitors No CheckStim Optimized Stimulation Time-Course? CheckLysis->CheckStim Yes RunTimeCourse Solution: Run time-course (0-15 min) post-stimulation. CheckStim->RunTimeCourse No IncreaseLoad Solution: Increase protein load or use high-sensitivity ECL. CheckStim->IncreaseLoad Yes UseBSA Solution: Switch to 5% BSA in TBST. Avoid milk. CheckBlock->UseBSA Milk CheckWash Washing Sufficient? CheckBlock->CheckWash BSA IncreaseWash Solution: Increase number and duration of TBST washes. CheckWash->IncreaseWash No TitrateAb Solution: Decrease primary/secondary antibody concentration. CheckWash->TitrateAb Yes ValidateAb Solution: Use a validated monoclonal Ab. Check datasheet. CheckAb->ValidateAb Unsure CheckProtease Used Protease Inhibitors? CheckAb->CheckProtease Yes AddProteaseInhib Solution: Ensure protease inhibitors are fresh in lysis buffer. CheckProtease->AddProteaseInhib No

Decision tree for troubleshooting p-ITK Western blots.

References

Validation & Comparative

GNE-4997: A Potent and Selective ITK Inhibitor for T-Cell Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of GNE-4997 with other Interleukin-2-inducible T-cell kinase (ITK) inhibitors, supported by experimental data and detailed protocols, highlights its potential as a valuable tool for research and therapeutic development in immunology and oncology.

This compound has emerged as a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling pathways.[1][2][3][4][5] Its ability to modulate T-cell activation and function makes it a significant compound for studying autoimmune diseases, allergic reactions, and T-cell malignancies. This guide provides a comparative analysis of this compound against other known ITK inhibitors, presenting key performance data and detailed experimental methodologies to validate its inhibitory effects.

Comparative Analysis of ITK Inhibitors

The inhibitory potency of this compound and other representative ITK inhibitors is summarized in the table below. The data highlights the exceptional potency of this compound in biochemical and cellular assays.

InhibitorTypeTarget(s)IC50 (nM)Ki (nM)Cellular Activity
This compound ReversibleITK-0.094 (PLC-γ phosphorylation)[1][5]
BMS-509744 ATP-competitiveITK19[6][7][8][9]-Reduces IL-2 secretion and T-cell proliferation[6][7]
Ibrutinib IrreversibleBTK, ITK~4.9 (for ITK)[10]-Inhibits ITK autophosphorylation[11]
PRN694 Covalent, IrreversibleITK, RLK0.3 (for ITK)[12][13]-Blocks TCR-induced T-cell proliferation[14]

Table 1: Comparison of Inhibitory Activities of Selected ITK Inhibitors. This table provides a summary of the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) for this compound and other ITK inhibitors.

ITK Signaling Pathway and Inhibition

ITK plays a pivotal role in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates secondary messengers that lead to calcium mobilization and the activation of transcription factors, ultimately resulting in T-cell activation, proliferation, and cytokine production. This compound exerts its effect by binding to the kinase domain of ITK, thereby preventing its downstream signaling functions.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Engagement ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization Transcription_Factors Transcription Factors (e.g., NFAT) Ca_mobilization->Transcription_Factors T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release Transcription_Factors->T_Cell_Activation GNE4997 This compound GNE4997->ITK Inhibits

Figure 1: ITK Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in the T-cell receptor signaling cascade mediated by ITK and the point of inhibition by this compound.

Experimental Protocols

To validate the inhibitory effect of this compound and other inhibitors on ITK, various biochemical and cellular assays are employed. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (Microfluidics-based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant ITK.

Materials:

  • Recombinant ITK enzyme

  • Peptide substrate

  • ATP and MgCl2

  • Assay buffer (100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 10 μM sodium orthovanadate, 10 μM β-glycerophosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Microfluidics-based kinase assay platform (e.g., LabChip 3000)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Pre-incubate the recombinant ITK enzyme with the test compounds at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to the enzyme-inhibitor mix.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 25°C.

  • Stop the reaction and analyze the samples using the microfluidics platform to separate and quantify the phosphorylated and unphosphorylated peptide substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Cellular Phospho-PLC-γ1 Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block the phosphorylation of PLC-γ1, a direct downstream target of ITK, in a cellular context.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • T-cell receptor stimulating antibodies (e.g., anti-CD3 and anti-CD28)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-PLC-γ1, anti-total-PLC-γ1, and a loading control antibody (e.g., anti-GAPDH)

  • Secondary antibodies and detection reagents

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using antibodies against phospho-PLC-γ1, total PLC-γ1, and a loading control.

  • Quantify the band intensities and normalize the phospho-PLC-γ1 signal to the total PLC-γ1 and loading control signals.

  • Calculate the percentage of inhibition of PLC-γ1 phosphorylation for each compound concentration compared to the stimulated DMSO control.

  • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1][5]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Recombinant ITK + Inhibitor A2 Add Substrate & ATP A1->A2 A3 Kinase Reaction A2->A3 A4 Measure Phosphorylation (Microfluidics) A3->A4 A5 Calculate IC50 A4->A5 B1 Jurkat T-cells + Inhibitor B2 TCR Stimulation (anti-CD3/CD28) B1->B2 B3 Cell Lysis B2->B3 B4 Western Blot for p-PLC-γ1 B3->B4 B5 Calculate IC50 B4->B5

Figure 2: Experimental Workflow for ITK Inhibitor Validation. This diagram outlines the key steps in the in vitro and cellular assays used to determine the inhibitory potency of compounds like this compound.

Conclusion

This compound demonstrates remarkable potency and selectivity as an ITK inhibitor. The experimental data and detailed protocols provided in this guide offer a framework for researchers to validate its inhibitory effects and compare its performance with other available inhibitors. Its distinct characteristics make this compound a valuable chemical probe for dissecting the complexities of T-cell signaling and a promising candidate for further investigation in the context of immune-mediated diseases and T-cell lymphomas.

References

A Head-to-Head Battle for ITK Inhibition: GNE-4997 vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Interleukin-2-inducible T-cell kinase (ITK) presents a promising therapeutic avenue for a range of immunological disorders. This guide provides a detailed, data-driven comparison of two key inhibitors: GNE-4997, a highly selective preclinical compound, and Ibrutinib, an approved drug with known ITK activity.

This publication objectively evaluates the performance of this compound and Ibrutinib as ITK inhibitors, presenting supporting experimental data in clearly structured tables and detailing the methodologies for all cited experiments. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their mechanisms of action and evaluation.

At a Glance: Key Quantitative Comparisons

The following tables summarize the key quantitative data for this compound and Ibrutinib, highlighting their respective potencies and selectivity profiles.

Inhibitor ITK Ki (nM) Cellular IC50 (nM)a Primary Reference
This compound0.094[1][2]
IbrutinibNot Reported as Ki~4.9b[3]
aInhibition of PLC-γ phosphorylation in Jurkat cells.[1][2]
bIC50 for ITK inhibition.
Kinase This compound % Inhibition @ 1 µM Ibrutinib % Inhibition @ 1 µM
ITK Potent Inhibition (Ki = 0.09 nM) Significant Inhibition
BTK-Potent Inhibition (IC50 = 0.5 nM)[3]
TEC-Significant Inhibition
EGFR-Significant Inhibition
BLK-Significant Inhibition
JAK3-Significant Inhibition
CSK-Significant Inhibition
(A comprehensive, directly comparable kinome scan for this compound at 1 µM was not publicly available in the searched literature. This compound is described as a highly selective ITK inhibitor.)

Mechanism of Action and Signaling Pathways

Both this compound and Ibrutinib target ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway. ITK activation, downstream of LCK and ZAP-70, leads to the phosphorylation of phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation, respectively. This cascade ultimately leads to the activation of transcription factors such as NFAT and NF-κB, driving T-cell activation, proliferation, and cytokine production.

Ibrutinib is an irreversible inhibitor that covalently binds to a cysteine residue (Cys442) in the ATP-binding site of ITK. This irreversible binding leads to sustained inhibition of ITK's enzymatic activity. This compound is also a potent inhibitor of ITK, though its mechanism of binding (reversible or irreversible) is not explicitly stated in the provided search results.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 ITK ITK ZAP70->ITK PLCG1 PLC-γ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC Activation DAG->PKC Transcription_Factors NFAT, NF-κB Activation Ca_Flux->Transcription_Factors PKC->Transcription_Factors Cellular_Response T-Cell Activation, Proliferation, Cytokine Production Transcription_Factors->Cellular_Response Ibrutinib Ibrutinib Ibrutinib->ITK GNE4997 This compound GNE4997->ITK

ITK Signaling Pathway and Inhibition

Experimental Data and Performance Comparison

Biochemical Potency

This compound demonstrates exceptional potency against ITK with a reported Ki of 0.09 nM.[1][2] For Ibrutinib, while it is a known ITK inhibitor, a direct Ki value for ITK is not as readily available in the public domain. However, its potent inhibition of the closely related Bruton's tyrosine kinase (BTK) is well-established, with an IC50 of 0.5 nM.[3]

Cellular Activity

In a cellular context, this compound effectively inhibits the ITK signaling pathway, as evidenced by its IC50 of 4 nM in a PLC-γ phosphorylation assay in Jurkat T-cells.[1][2] Ibrutinib also demonstrates cellular activity against ITK, with a reported IC50 of approximately 4.9 nM for ITK inhibition.[3] This indicates that both compounds are capable of engaging and inhibiting their target within a cellular environment at low nanomolar concentrations.

Kinase Selectivity

A critical differentiator between the two inhibitors is their kinase selectivity. This compound is described as a "selective" ITK inhibitor, developed through an optimization process aimed at reducing off-target effects.[4][5] In contrast, Ibrutinib is known to be a multi-kinase inhibitor, with significant activity against other kinases besides BTK and ITK, including TEC family kinases, EGFR, BLK, JAK3, and CSK. This broader activity profile of Ibrutinib may contribute to some of its observed side effects.

A direct, side-by-side quantitative kinome scan is the most definitive way to compare selectivity. While a comprehensive dataset for this compound was not found in the public domain searches, the available literature emphasizes its selectivity. For Ibrutinib, kinome scan data reveals its interaction with a number of other kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of this compound and Ibrutinib.

ITK Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ITK.

ITK_Kinase_Assay cluster_0 Assay Components cluster_1 Assay Steps ITK Purified ITK Enzyme Incubation Incubate components at 30°C ITK->Incubation Substrate Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Inhibitor Inhibitor (this compound or Ibrutinib) Inhibitor->Incubation Termination Stop reaction Incubation->Termination Detection Measure substrate phosphorylation Termination->Detection

Biochemical ITK Kinase Assay Workflow

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified recombinant ITK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and the test inhibitor (this compound or Ibrutinib) at various concentrations in a kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES or MOPS).

  • Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-33P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and ADP production is measured using a detection reagent like ADP-Glo™.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a phosphocellulose membrane for radiometric assays.

  • Detection: Quantify the extent of substrate phosphorylation. For radiometric assays, this involves washing the membrane to remove unincorporated [γ-33P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiometric assays, the amount of ADP produced is quantified by converting it to ATP and measuring the light output from a luciferase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular PLC-γ1 Phosphorylation Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block ITK-mediated signaling in a T-cell line.

Protocol:

  • Cell Culture: Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Inhibitor Pre-treatment: Pre-incubate the Jurkat cells with varying concentrations of the test inhibitor (this compound or Ibrutinib) for a specified time (e.g., 1-2 hours).

  • TCR Stimulation: Stimulate the T-cell receptors (TCR) to activate the ITK signaling pathway. This is typically done by adding anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis: After a short stimulation period (e.g., 5-10 minutes), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification of pPLC-γ1: Measure the levels of phosphorylated PLC-γ1 (pPLC-γ1) in the cell lysates. This can be done using various methods, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pPLC-γ1 and total PLC-γ1.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for pPLC-γ1.

    • Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pPLC-γ1 and analyze by flow cytometry.

  • Data Analysis: Normalize the pPLC-γ1 signal to the total PLC-γ1 signal or a loading control (for Western blotting). Calculate the percentage of inhibition for each inhibitor concentration relative to a stimulated, no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cellular_Assay_Workflow start Jurkat T-cells pretreatment Pre-treat with This compound or Ibrutinib start->pretreatment stimulation Stimulate with anti-CD3/anti-CD28 pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification Quantify pPLC-γ1 (Western, ELISA, or Phosflow) lysis->quantification analysis Calculate IC₅₀ quantification->analysis

Cellular PLC-γ1 Phosphorylation Assay

Conclusion

This comparative guide highlights the distinct profiles of this compound and Ibrutinib as ITK inhibitors. This compound emerges as a highly potent and selective preclinical tool for studying the specific roles of ITK in health and disease. Its high selectivity suggests a lower potential for off-target effects, making it a valuable research compound.

Ibrutinib, while also a potent ITK inhibitor, exhibits a broader kinase inhibition profile. This multi-kinase activity is a double-edged sword; it may contribute to its therapeutic efficacy in certain contexts but is also associated with a wider range of side effects. For researchers, the choice between these two inhibitors will depend on the specific experimental goals. This compound offers a more focused approach to probing ITK function, while Ibrutinib provides a clinically relevant tool with a more complex pharmacological profile. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate these and other ITK inhibitors in their own experimental systems.

References

A Comparative Guide to T-Cell Proliferation Inhibitors: BMS-509744 vs. A-770041

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Selection: Information regarding the compound "GNE-4997" is not available in the public domain. Therefore, to provide a relevant and informative comparison for researchers, this guide compares the well-documented Interleukin-2 inducible T-cell kinase (ITK) inhibitor, BMS-509744 , with A-770041 , a selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Both Lck and ITK are crucial, albeit distinct, nodes in the T-cell receptor (TCR) signaling pathway that governs T-cell activation and proliferation, making their inhibitors a valuable comparison.

This guide provides an objective comparison of BMS-509744 and A-770041, focusing on their performance in assays related to T-cell proliferation. It includes a summary of their inhibitory activities, detailed experimental methodologies, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: Inhibitor Performance Summary

The following table summarizes the key quantitative data for BMS-509744 and A-770041, focusing on their primary targets and effects on T-cell functions.

ParameterBMS-509744A-770041
Primary Target Interleukin-2 inducible T-cell kinase (ITK)[1][2][3]Lymphocyte-specific protein tyrosine kinase (Lck)[4][5][6]
Mechanism of Action ATP Competitive[1][2]ATP Competitive
Enzymatic IC50 19 nM (for ITK)[1][2][3]147 nM (for Lck, at 1 mM ATP)[4][5][6][7]
Cellular Activity Reduces T-cell proliferation, IL-2 secretion, PLCγ1 phosphorylation, and calcium mobilization.[1][8]Inhibits T-cell proliferation and IL-2 production.[5][6]
Cellular EC50 -~80 nM (for inhibition of IL-2 production in whole blood)[4][5][6]
Key Selectivity >200-fold selective over other Tec family kinases.[8]300-fold selective against Fyn; >60-fold against Src.[4][5][6][7]

Signaling Pathway and Inhibition

T-cell activation is initiated by the T-cell receptor (TCR) recognizing a specific antigen. This event triggers a signaling cascade, leading to cytokine production, proliferation, and differentiation. Lck and ITK are critical kinases in this pathway. Lck is one of the first kinases activated upon TCR engagement, and it subsequently phosphorylates and activates downstream targets. ITK acts further downstream, integrating signals that lead to the activation of phospholipase C gamma 1 (PLCγ1) and subsequent calcium mobilization. The diagram below illustrates this pathway and the points of inhibition for A-770041 and BMS-509744.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits Proliferation T-Cell Proliferation (IL-2 Production) LAT_SLP76->Proliferation PLCG1 PLCγ1 ITK->PLCG1 activates Ca_Flux Ca²⁺ Flux PLCG1->Ca_Flux Ca_Flux->Proliferation leads to A770041 A-770041 A770041->Lck BMS509744 BMS-509744 BMS509744->ITK

Caption: TCR signaling cascade with Lck and ITK inhibition points.

Experimental Protocols

Below is a generalized protocol for a T-cell proliferation assay using dye dilution, a common method to assess the inhibitory effects of compounds like A-770041 and BMS-509744.

Objective: To measure the dose-dependent inhibition of T-cell proliferation by small molecule inhibitors.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque or other density gradient medium

  • RosetteSep™ Human T Cell Enrichment Cocktail or magnetic beads for T-cell isolation (optional)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell stimulation reagents: Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)[9][10]

  • Test compounds (BMS-509744, A-770041) dissolved in DMSO

  • 96-well cell culture plates

  • Flow cytometer

Methodology:

  • T-Cell Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • For a more purified population, T-cells can be isolated from PBMCs using negative selection methods (e.g., RosetteSep™ or magnetic bead kits).

  • Cell Staining:

    • Resuspend isolated T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add the cell proliferation dye (e.g., CFSE at a final concentration of 1-5 µM) and incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete RPMI medium.

    • Wash the cells twice with complete medium to remove excess dye.

  • Assay Setup:

    • Resuspend the stained T-cells in complete medium at a concentration of 1 x 10⁶ cells/mL.

    • Prepare serial dilutions of the inhibitor compounds (e.g., from 10 µM to 1 nM) in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted compounds to the respective wells. Include a "vehicle control" (DMSO only) and an "unstimulated control" (cells with no stimulation).

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Add 100 µL of stimulation reagent (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells except the unstimulated controls.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Culture the plates for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and transfer them to FACS tubes.

    • Analyze the samples on a flow cytometer, exciting the dye with the appropriate laser (e.g., 488 nm for CFSE).

    • Gate on the live, single-cell lymphocyte population.

    • Analyze the dye fluorescence histogram. The unstimulated cells will show a single bright peak. Proliferating cells in the vehicle control will show multiple peaks of successively halved fluorescence intensity.

    • Quantify proliferation by calculating the percentage of divided cells or a proliferation index for each condition.

    • Plot the proliferation data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in a typical T-cell proliferation assay designed to evaluate inhibitors.

TCell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate PBMCs/ T-Cells B Label Cells with Proliferation Dye A->B D Plate Cells B->D C Prepare Serial Dilutions of Inhibitors E Pre-incubate with Inhibitors C->E D->E F Add Stimulation (e.g., anti-CD3/CD28) E->F G Incubate for 3-5 Days F->G H Harvest Cells G->H I Acquire Data via Flow Cytometry H->I J Analyze Dye Dilution & Calculate Proliferation I->J K Determine IC50 Values J->K

Caption: Workflow for inhibitor screening in a T-cell proliferation assay.

References

GNE-4997: A Paradigm of Potency, Selectivity, and Reduced Cytotoxicity in ITK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target for a range of immunological disorders, given its pivotal role in T-cell receptor (TCR) signaling. The quest for potent and selective ITK inhibitors has led to the development of numerous small molecules, each with a distinct profile of activity and safety. This guide provides a comprehensive comparison of GNE-4997, a highly potent and selective ITK inhibitor, with other notable ITK inhibitors, supported by experimental data and detailed methodologies.

Key Advantages of this compound

This compound stands out in the landscape of ITK inhibitors due to a combination of desirable attributes:

  • Exceptional Potency: this compound exhibits picomolar affinity for ITK, with a reported Ki of 0.09 nM, making it one of the most potent ITK inhibitors described to date.[1][2][3][4]

  • High Cellular Activity: It effectively inhibits the downstream signaling of ITK in a cellular context, with an IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells upon TCR stimulation.[1][2][3]

  • Improved Safety Profile: A key innovation in the design of this compound was the identification and mitigation of a liability associated with basic solubilizing groups present in earlier analogs. By reducing the basicity of these elements, a significant reduction in off-target antiproliferative effects and overall cytotoxicity was achieved without compromising kinase selectivity.[1][2]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound in comparison to other well-characterized ITK inhibitors. It is important to note that the data for different inhibitors may originate from different studies and experimental conditions.

Table 1: In Vitro Potency of Selected ITK Inhibitors

InhibitorTypeTargetPotency (IC50/Ki/Kd)Reference
This compound Non-covalentITK0.09 nM (Ki) [1][2][3][4]
IbrutinibCovalentBTK, ITK~5 nM (IC50 for ITK)
BMS-509744Non-covalentITK19 nM (IC50)
PRN694CovalentITK, RLK0.3 nM (IC50 for ITK)
PF-06465469CovalentITK2 nM (IC50)
Soquelitinib (CPI-818)CovalentITK2.5 nM (Kd)

Table 2: Cellular Activity of Selected ITK Inhibitors

InhibitorAssayCell LinePotency (IC50)Reference
This compound pPLC-γ1 InhibitionJurkat4 nM [1][2][3]
BMS-509744IL-2 SecretionJurkatNot specified
IbrutinibpITK InhibitionJurkatDose-dependent inhibition

Experimental Protocols

ITK Kinase Activity Assay (Biochemical Assay)

This protocol is a representative method for determining the in vitro potency of an inhibitor against the ITK enzyme.

Objective: To measure the enzymatic activity of ITK and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or 32P-ATP and P81 phosphocellulose paper

  • Microplate reader (for luminescence) or scintillation counter (for radioactivity)

Procedure (ADP-Glo™ Method):

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

  • Add the ITK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PLC-γ1 Phosphorylation Assay (Cellular Assay)

This protocol describes a method to assess the ability of an ITK inhibitor to block downstream signaling in a cellular context.

Objective: To measure the inhibition of TCR-induced phosphorylation of PLC-γ1 in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating antibody (e.g., anti-CD3 antibody, OKT3)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PLC-γ1 (pY783) and anti-total PLC-γ1

  • Western blotting reagents and equipment or flow cytometer

Procedure (Western Blotting Method):

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.

  • Immediately lyse the cells on ice.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-PLC-γ1 antibody.

  • Visualize the bands using an appropriate secondary antibody and detection reagent.

  • Strip the membrane and re-probe with an anti-total PLC-γ1 antibody to ensure equal loading.

  • Quantify the band intensities and calculate the percent inhibition of PLC-γ1 phosphorylation at each inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway Downstream of the T-Cell Receptor

The following diagram illustrates the central role of ITK in the TCR signaling cascade, leading to the activation of downstream effectors like PLC-γ1.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR_CD3 TCR-CD3 complex Lck Lck TCR_CD3->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates LAT->SLP76 ITK ITK SLP76->ITK recruits PIP2 PIP2 IP3 IP3 DAG DAG PLCg1 PLC-γ1 ITK->PLCg1 phosphorylates & activates PLCg1->PIP2 hydrolyzes IP3->PLCg1 Ca_release Ca²⁺ Release IP3->Ca_release DAG->PLCg1 PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation NFkB_activation NF-κB Activation PKC_activation->NFkB_activation GNE4997 This compound GNE4997->ITK inhibits

Caption: Simplified ITK signaling pathway in T-cells.

Experimental Workflow for Evaluating ITK Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of a novel ITK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assay (ITK enzyme) cellular_assay Cellular Assay (pPLC-γ1, IL-2) biochem_assay->cellular_assay Potency selectivity_panel Kinase Selectivity Panel cellular_assay->selectivity_panel Selectivity cytotoxicity_assay Cytotoxicity Assay selectivity_panel->cytotoxicity_assay Safety pk_studies Pharmacokinetics (Mouse) cytotoxicity_assay->pk_studies Candidate Selection pd_studies Pharmacodynamics (IL-2 inhibition) pk_studies->pd_studies Exposure efficacy_model Efficacy Model (e.g., Asthma) pd_studies->efficacy_model Target Engagement end Preclinical Candidate efficacy_model->end start Compound Synthesis start->biochem_assay

Caption: Preclinical evaluation workflow for ITK inhibitors.

Conclusion

This compound represents a significant advancement in the development of ITK inhibitors, demonstrating that high potency and selectivity can be achieved in conjunction with a favorable safety profile. Its design, which rationally addresses off-target effects by modulating physicochemical properties, provides a valuable blueprint for future kinase inhibitor discovery programs. The data presented in this guide underscore the advantages of this compound and position it as a valuable tool for further research into the role of ITK in health and disease.

References

GNE-4997: A Comparative Analysis of Selectivity Against Tec Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GNE-4997, a potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), against other members of the Tec family of non-receptor tyrosine kinases. The Tec kinase family, comprising ITK, Bruton's tyrosine kinase (BTK), bone marrow X kinase (BMX), Tec, and resting lymphocyte kinase (RLK/TXK), plays a crucial role in the signaling pathways of hematopoietic cells.[1] Their involvement in immune cell regulation has made them attractive targets for therapeutic intervention in various immunological disorders and cancers.

This compound has been identified as a highly potent and selective inhibitor of ITK, with a reported inhibitory constant (Ki) of 0.09 nM.[1][2][3][4] Its development has focused on achieving high selectivity to minimize off-target effects and associated cytotoxicity.[1] This document summarizes the available data on the selectivity of this compound and provides context through experimental methodologies and signaling pathway diagrams.

Selectivity Profile of this compound against Tec Kinases

The inhibitory activity of this compound against the Tec family kinases is summarized in the table below. The data is compiled from the primary literature and showcases the compound's remarkable selectivity for ITK.

KinaseThis compound IC50 (nM)This compound Ki (nM)Selectivity over ITK (based on Ki)
ITK 4 (cellular)[1][2]0.09 [1][2][3][4]1-fold
BTK >1000>1000>11,111-fold
BMX >1000>1000>11,111-fold
TEC >1000>1000>11,111-fold
RLK/TXK >1000>1000>11,111-fold

Data presented in this table is based on the findings reported in Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16. The cellular IC50 for ITK was determined by measuring the inhibition of PLC-γ phosphorylation in Jurkat cells.[1][2]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of such kinase inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of this compound against each Tec family kinase.

Materials:

  • Purified recombinant human Tec family kinases (ITK, BTK, BMX, TEC, TXK)

  • Specific peptide substrate for each kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • This compound

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase reaction buffer.

  • Kinase Reaction: The kinase, its specific peptide substrate, and the test compound (this compound) are pre-incubated in the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (spiked with radiolabeled ATP). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

  • Detection of Phosphorylation: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated ATP.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular Assay for ITK Inhibition (Jurkat Cell-Based Assay)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Objective: To determine the cellular potency (IC50) of this compound in inhibiting ITK-mediated signaling.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640)

  • T-cell receptor (TCR) stimulating antibody (e.g., anti-CD3)

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-PLC-γ1, anti-total-PLC-γ1, and secondary antibodies)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Jurkat cells are cultured and then pre-incubated with various concentrations of this compound.

  • Cell Stimulation: The cells are stimulated with an anti-CD3 antibody to activate the T-cell receptor signaling pathway, which includes the activation of ITK.

  • Cell Lysis: After a short incubation period, the cells are lysed to release the cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated form of Phospholipase C-gamma 1 (PLC-γ1), a downstream substrate of ITK, and total PLC-γ1.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated PLC-γ1 band is normalized to the total PLC-γ1 band.

  • Data Analysis: The percentage of inhibition of PLC-γ1 phosphorylation is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Tec_Kinase_Signaling_Pathway TCR_CD28 TCR/CD28 Lck Lck/Fyn (Src Family Kinases) TCR_CD28->Lck PI3K PI3K TCR_CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Tec_Kinases Tec Kinases (BTK, ITK, TEC, BMX, TXK) LAT_SLP76->Tec_Kinases Activation PIP3 PIP3 PIP3->Tec_Kinases Recruitment to membrane PI3K->PIP3 PLCg PLCγ Tec_Kinases->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified Tec Kinase Signaling Pathway.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Kinase, Substrate & this compound Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Initiation Initiate with ATP Incubation->Initiation Termination Stop Reaction Initiation->Termination Detection Measure Substrate Phosphorylation Termination->Detection Analysis Calculate IC50/Ki Detection->Analysis

Caption: Biochemical Kinase Inhibition Assay Workflow.

References

GNE-4997 vs. PF-06465469: A Comparative Analysis of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical distinction in therapeutic targets necessitates a revised comparative approach. While GNE-4997 is a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), PF-06465469 (Lorlatinib) is a third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3][4][5][6] This fundamental difference in their primary molecular targets means a direct comparison for ALK/ROS1 inhibition is not applicable. This guide, therefore, provides a comprehensive overview of each compound within its respective therapeutic context, presenting its mechanism of action, preclinical data, and relevant experimental protocols.

Part 1: PF-06465469 (Lorlatinib) - A Guide for Researchers

PF-06465469, commercially known as Lorlatinib, is a highly potent, selective, and brain-penetrant small molecule inhibitor of ALK and ROS1 tyrosine kinases.[5][7][8] It is particularly effective against a wide range of mutations in the ALK kinase domain that confer resistance to first and second-generation ALK inhibitors.[6][9]

Mechanism of Action

Lorlatinib functions as an ATP-competitive inhibitor of ALK and ROS1.[5][7] In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins such as EML4-ALK and CD74-ROS1. These fusion proteins have constitutively active kinase domains that drive oncogenic signaling pathways, leading to uncontrolled cell proliferation and survival.[7][10][11] Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream substrates.[7] This blockade inhibits critical signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the induction of apoptosis in cancer cells.[7]

A key feature of Lorlatinib is its ability to effectively cross the blood-brain barrier, making it a crucial therapeutic option for patients with brain metastases, a common site of disease progression in ALK-positive NSCLC.[5][7]

Signaling Pathway

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lorlatinib PF-06465469 (Lorlatinib) Lorlatinib->ALK_ROS1 Inhibition

Caption: ALK/ROS1 Signaling Pathway and Lorlatinib Inhibition.

Preclinical Data for PF-06465469 (Lorlatinib)
ParameterValueCell Line / ModelReference
Biochemical Potency (Ki)
ROS1<0.025 nMEnzyme Assay[1]
Wild-type ALK<0.07 nMEnzyme Assay[1]
ALK L1196M0.7 nMEnzyme Assay[1]
ROS1 G2032R12 nMEnzyme Assay[12]
ROS1 L2026M0.1 nMEnzyme Assay[12]
Cellular Potency (IC50)
HCC78 (SLC34A2-ROS1)1.3 nMProliferation Assay[1]
BaF3 (CD74-ROS1)0.6 nMProliferation Assay[1]
EML4-ALK v1 (Ba/F3)Lowest among 6 ALK TKIsProliferation Assay[13]
EML4-ALK v3 (Ba/F3)Lowest among 6 ALK TKIsProliferation Assay[13]
In Vivo Efficacy
Tumor Growth Inhibition84% to >100%FIG-ROS1(S) & CD74-ROS1 xenografts (0.2-1 mg/kg daily)[1]
Pharmacokinetics (Mouse)
Bioavailability (p.o.)100%[12]
Half-life2.7 h[12]
Experimental Protocols

A common method to determine the inhibitory constant (Ki) of a compound against a purified kinase is a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents: Purified recombinant ALK or ROS1 kinase domain, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

  • Procedure: The kinase, substrate, ATP, and varying concentrations of Lorlatinib are incubated in a microplate well. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: A solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal.

  • Analysis: The plate is read on a TR-FRET-compatible reader. The ratio of the fluorescence signals from the acceptor (APC) and donor (europium) is calculated. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

The anti-proliferative activity of Lorlatinib on cancer cell lines is frequently measured using a tetrazolium-based colorimetric assay such as the MTT or MTS assay.[14]

  • Cell Plating: Cancer cells harboring ALK or ROS1 fusions (e.g., HCC78, BaF3-CD74-ROS1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Lorlatinib for 72 hours.[15]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[15]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition, Ki) Cellular Cell-Based Assays (Proliferation, IC50) Biochemical->Cellular Signaling Downstream Signaling (Western Blot) Cellular->Signaling PK Pharmacokinetics (ADME) Signaling->PK Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Clinical Clinical Trials Toxicity->Clinical Start Compound Synthesis (PF-06465469) Start->Biochemical

Caption: General workflow for preclinical evaluation of a kinase inhibitor.

Part 2: this compound - A Guide for Researchers

This compound is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of kinases.[1][2][3] ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[2][16]

Mechanism of Action

Upon T-cell receptor engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[2][17] This leads to the generation of second messengers that ultimately result in calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which drive the expression of genes involved in T-cell effector functions, including cytokine production.[16][17]

This compound inhibits the kinase activity of ITK, thereby blocking the phosphorylation of PLCγ1 and interrupting this downstream signaling cascade.[2] This makes it a potential therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases, as well as certain T-cell malignancies.[17][18]

Signaling Pathway

ITK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Ca_Flux Calcium Flux PLCg1->Ca_Flux NFAT_NFkB NFAT / NF-κB Ca_Flux->NFAT_NFkB Cytokine Cytokine Production (e.g., IL-2) NFAT_NFkB->Cytokine GNE4997 This compound GNE4997->ITK Inhibition

Caption: ITK Signaling Pathway and this compound Inhibition.

Preclinical Data for this compound
ParameterValueCell Line / ModelReference
Biochemical Potency (Ki)
ITK0.09 nMEnzyme Assay[1][2][3]
Cellular Potency (IC50)
PLC-γ phosphorylation4 nMJurkat cells[1][2]
Experimental Protocols
  • Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used.

  • Procedure: Cells are pre-incubated with various concentrations of this compound. They are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

  • Lysis and Detection: After stimulation, cells are lysed, and the levels of phosphorylated PLCγ1 are measured, typically by Western blot or a specific ELISA.

  • Analysis: The IC50 is determined by plotting the inhibition of PLCγ1 phosphorylation against the concentration of this compound.

Conclusion

References

GNE-4997 In Vivo Efficacy: A Comparative Analysis with Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor, against other established immunomodulators. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.

Executive Summary

This compound is a second-generation tetrahydroindazole ITK inhibitor with high potency and selectivity.[1] ITK is a critical kinase in the T-cell receptor (TCR) signaling pathway, playing a key role in the differentiation and activation of T-helper 2 (Th2) cells. By inhibiting ITK, this compound is designed to modulate the immune response, particularly in Th2-driven inflammatory diseases such as asthma. Preclinical evidence suggests that optimized analogues of this compound can effectively reduce the production of key Th2 cytokines, IL-2 and IL-13, in vivo.[1] This guide compares the reported in vivo effects of this compound's lineage of ITK inhibitors with the well-established immunomodulators, dexamethasone and cyclosporine A, in the context of a common preclinical model of allergic asthma.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of this compound's parent series of ITK inhibitors and comparator immunomodulators in a murine model of ovalbumin-induced allergic asthma. It is important to note that direct head-to-head comparative studies involving this compound are not publicly available. The data for the ITK inhibitor is based on the reported outcomes for its optimized analogue series, while the data for dexamethasone and cyclosporine A are derived from various studies using similar preclinical models.

Compound Mechanism of Action Animal Model Key Efficacy Readouts Reported In Vivo Effects
This compound Analogue Selective ITK InhibitorMurine model of T-cell dependent cytokine productionReduction of IL-2 and IL-13Optimized analogues demonstrated a reduction in IL-2 and IL-13 production following oral or intraperitoneal dosing.[1]
Dexamethasone Glucocorticoid Receptor AgonistOvalbumin-induced murine asthma modelReduction in inflammatory cell infiltration (eosinophils), airway hyperresponsiveness, and Th2 cytokines (IL-4, IL-5)Dose-dependently inhibited neutrophil and eosinophil infiltration in bronchoalveolar lavage fluid (BALF).[2] Reduced levels of IL-4 and IL-5 in BALF and lung tissue.[3]
Cyclosporine A Calcineurin InhibitorOvalbumin-induced murine asthma model & clinical studies in steroid-dependent asthmaReduction in T-lymphocyte activation, airway hyperresponsiveness, and late asthmatic reactionReduced T-lymphocyte activity and improved airway hyperresponsiveness.[4] Attenuated the late asthmatic reaction and increase in blood eosinophils.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited in this guide.

Murine Model of Ovalbumin-Induced Allergic Asthma

This model is a standard preclinical tool to evaluate the efficacy of novel immunomodulators for asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to day 27, mice are challenged with aerosolized OVA for 30 minutes each day.

  • Treatment: this compound, dexamethasone, or cyclosporine A is administered to respective treatment groups, typically starting one hour before the first challenge and continuing daily throughout the challenge period. A vehicle control group receives the delivery vehicle alone.

  • Readout Collection: 24 to 48 hours after the final OVA challenge, various readouts are collected.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed.

    • Cytokine Analysis: Levels of cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid are measured using ELISA or multiplex assays.

    • Airway Hyperresponsiveness (AHR): AHR to increasing doses of methacholine is measured using a whole-body plethysmograph.

    • Histology: Lung tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

In Vivo T-Cell Dependent Cytokine Production Assay

This assay is used to assess the ability of a compound to modulate T-cell cytokine production in vivo.

  • Animal Model: Female BALB/c mice are used for this study.

  • Treatment: Mice are dosed with the test compound (e.g., an optimized analogue of this compound) via oral or intraperitoneal administration.

  • T-Cell Stimulation: One hour post-dosing, T-cell cytokine production is stimulated by an intraperitoneal injection of an anti-CD3 antibody.

  • Sample Collection: Blood samples are collected at various time points after stimulation (e.g., 2 and 6 hours).

  • Cytokine Measurement: Plasma levels of IL-2 and IL-13 are quantified using specific ELISA kits.

Mandatory Visualization

Signaling Pathway of ITK Inhibition by this compound

The following diagram illustrates the central role of ITK in T-cell receptor signaling and how its inhibition by this compound can modulate downstream inflammatory responses.

ITK_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 CD28 CD28 PLCg1 PLC-γ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ influx IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT Activation Cytokine_Production Th2 Cytokine Production (IL-2, IL-4, IL-5, IL-13) NFAT->Cytokine_Production NFkB NF-κB PKC->NFkB Activation AP1 AP-1 PKC->AP1 Activation NFkB->Cytokine_Production AP1->Cytokine_Production ITK ITK Lck->ITK Activation ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition

Caption: ITK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of an immunomodulatory compound in a preclinical asthma model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_readouts Efficacy Readouts Sensitization Sensitization (Ovalbumin + Alum, IP) Days 0 & 14 Challenge Challenge (Aerosolized Ovalbumin) Days 21-27 Sensitization->Challenge GNE4997_Group This compound Challenge->GNE4997_Group Comparator_Group Comparator (Dexamethasone/ Cyclosporine A) Challenge->Comparator_Group Vehicle_Group Vehicle Control Challenge->Vehicle_Group BAL Bronchoalveolar Lavage (BAL) GNE4997_Group->BAL AHR Airway Hyper- responsiveness (AHR) GNE4997_Group->AHR Histo Lung Histology GNE4997_Group->Histo Comparator_Group->BAL Comparator_Group->AHR Comparator_Group->Histo Vehicle_Group->BAL Vehicle_Group->AHR Vehicle_Group->Histo Cytokines BAL Cytokine Analysis (ELISA) BAL->Cytokines

Caption: Workflow for preclinical evaluation in an asthma model.

References

Safety Operating Guide

Navigating the Disposal of GNE-4997: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like GNE-4997 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to general best practices for chemical waste management in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on standard guidelines for the disposal of research-grade chemical compounds and should be followed in the absence of specific institutional procedures.

1. Waste Identification and Segregation:

  • Solid Waste: Solid this compound, as well as consumables contaminated with it (e.g., weighing paper, pipette tips, gloves), should be classified as solid chemical waste.[1] These materials should be collected in a designated, properly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound, such as those prepared in organic solvents (e.g., DMSO), must be treated as hazardous liquid chemical waste.[2] Aqueous solutions should also be collected as liquid chemical waste unless your institution's Environmental Health and Safety (EHS) office has approved sewer disposal for specific, neutralized, and sufficiently diluted solutions.[3][4] Given the lack of specific data on this compound's environmental impact, sewer disposal is not recommended.

2. Waste Container Management:

  • Use containers that are compatible with the chemical nature of the waste. For instance, organic solvent waste should be stored in appropriate solvent waste containers.[1]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents present.[1]

  • Containers should be kept securely closed except when adding waste and should be stored in a designated satellite accumulation area within the laboratory.[5]

3. Disposal Pathway:

  • Incineration: For organic solvents and other non-aqueous chemical waste, incineration by a licensed waste disposal facility is the standard and recommended method.[2] This ensures the complete destruction of the compound.

  • Aqueous Waste: As a precautionary measure, aqueous waste containing this compound should also be collected for incineration. Do not dispose of it down the drain without explicit approval from your EHS office.[4]

4. Consultation with Environmental Health and Safety (EHS):

  • It is crucial to consult with your institution's EHS office for specific guidance on the disposal of this compound.[6] They can provide information on the appropriate waste streams and disposal procedures that are in compliance with local, state, and federal regulations.[6][7][8]

Quantitative Data Summary

While no specific quantitative data for this compound disposal is available, the following table summarizes general guidelines for laboratory chemical waste.

Waste TypeRecommended ContainerDisposal Method
Solid this compoundLabeled, sealed, chemical-resistant containerIncineration via a licensed waste disposal facility
Contaminated SolidsLabeled, sealed, chemical-resistant containerIncineration via a licensed waste disposal facility
Liquid (Organic)Labeled, sealed, solvent-compatible containerIncineration via a licensed waste disposal facility
Liquid (Aqueous)Labeled, sealed, chemical-resistant containerIncineration (recommended); consult EHS for alternatives

Experimental Protocols

Specific experimental protocols for the deactivation of this compound are not publicly available. The primary and most effective "protocol" for its disposal is high-temperature incineration, which ensures the complete breakdown of the molecule.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GNE4997_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containment Containment cluster_disposal Disposal Pathway start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect Solid Waste (Compound, contaminated items) is_solid->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) is_solid->liquid_waste Liquid label_solid Label as 'Solid Hazardous Waste: This compound' solid_waste->label_solid label_liquid Label as 'Liquid Hazardous Waste: This compound & Solvents' liquid_waste->label_liquid store Store in Satellite Accumulation Area label_solid->store label_liquid->store ehs Consult Institutional EHS Office store->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup incineration Incineration by Licensed Facility pickup->incineration

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling GNE-4997

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like GNE-4997 is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to foster a secure and productive laboratory environment.

Compound Properties and Storage

A summary of the key quantitative data for this compound is presented below, offering a quick reference for logistical planning.

PropertyValue
Molecular Weight 515.58 g/mol
CAS Number 1705602-02-3
Appearance Solid powder
Solubility Soluble in DMSO; not soluble in water.[1]
Storage (Lyophilized) Store at -20°C for up to 36 months, kept desiccated.[2] For short term (days to weeks), 0-4°C is also acceptable.[1]
Storage (In Solution) Store at -20°C and use within one month to prevent loss of potency.[2] It is recommended to aliquot to avoid multiple freeze/thaw cycles.[2]
Stability The lyophilized form is stable for up to 36 months when stored at -20°C.[2] Solutions should be used within one month.[2]

Personal Protective Equipment (PPE)

While this compound is shipped as a non-hazardous chemical, adherence to standard laboratory safety protocols is crucial, particularly when handling the compound in its powdered form. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or safety goggles should be worn at all times to protect against accidental splashes or aerosolized powder.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are compatible with the solvents being used, such as DMSO.

  • Body Protection: A disposable gown or a clean lab coat should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a mask is advisable to prevent inhalation.

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound from receipt to use in experiments is essential for safety and data integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. The compound should be stored under the recommended conditions immediately. For long-term storage of the solid powder, a temperature of -20°C is advised.[2][3]

Preparation of Stock Solutions

All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. Ensure the vial is tightly sealed and vortex or sonicate as needed to ensure complete dissolution.

Experimental Use

When using this compound in experiments, it is important to maintain aseptic techniques if working with cell cultures. Always handle solutions containing the compound with the appropriate PPE.

A general workflow for utilizing this compound in a cell-based assay is outlined in the diagram below.

GNE4997_Workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal start Receive and Log this compound store Store at -20°C start->store prep_stock Prepare Stock Solution in DMSO store->prep_stock treat Treat Cells with this compound prep_stock->treat Dilute to working concentration culture Culture Cells culture->treat incubate Incubate treat->incubate analyze Analyze Experimental Endpoint incubate->analyze waste Collect Waste analyze->waste dispose Dispose as Chemical Waste waste->dispose

Caption: Workflow for Handling this compound in a Laboratory Setting.

Disposal Plan

Proper disposal of this compound and any materials contaminated with the compound is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Unused this compound powder and any materials used for weighing or handling the solid (e.g., weigh boats, contaminated wipes) should be collected in a designated, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, should be collected in a clearly labeled, sealed container for liquid chemical waste. Do not dispose of these solutions down the drain.

  • Contaminated Materials: Consumables such as pipette tips, tubes, and cell culture plates that have come into contact with this compound should be disposed of as chemical waste.

All waste should be disposed of in accordance with your institution's and local environmental regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.